Nidulin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-but-2-en-2-yl]-2,8,10-trichloro-9-hydroxy-3-methoxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3O5/c1-6-7(2)10-13(22)16(26-5)9(4)17-19(10)27-18-11(20(25)28-17)8(3)12(21)15(24)14(18)23/h6,24H,1-5H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSINAZMQWFDQSD-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=C2C(=C(C(=C1Cl)OC)C)OC(=O)C3=C(C(=C(C(=C3O2)Cl)O)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017592 | |
| Record name | Nidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329-04-0, 10089-10-8 | |
| Record name | Nidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nidulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NIDULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZEG4DS0U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the origin of the compound Nidulin?
An In-depth Technical Guide on the Origin of the Compound Nidulin
Executive Summary
This compound is a naturally occurring depsidone, a class of polyketide secondary metabolites, first identified as a chlorine-containing compound from the fungus Aspergillus nidulans[1][2]. It has since been isolated from other fungal species, notably Aspergillus unguis[3][4][5]. As a member of the depsidone family, this compound is characterized by a dibenzo[b,e][3][6]dioxepin-11-one core structure, featuring two aromatic rings linked by both an ester and an ether bond[4][7]. Biosynthetically, depsidones are understood to arise from the oxidative coupling of depsides, which are themselves formed by the esterification of two phenolic carboxylic acid units, typically derived from a polyketide synthase (PKS) pathway[3][4][8].
Recent research has highlighted the therapeutic potential of this compound, particularly in the context of metabolic diseases. It has been shown to stimulate glucose uptake in adipocytes through a mechanism primarily dependent on the AKT signaling pathway, leading to the translocation of GLUT4 glucose transporters to the plasma membrane[3][4]. This bioactivity, coupled with its previously reported antibacterial properties against pathogens like Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), positions this compound as a significant lead compound for drug discovery and development[1][9]. This document provides a comprehensive overview of the origin, biosynthesis, experimental isolation, and key biological activities of this compound, tailored for a scientific audience.
Fungal Origin and Discovery
This compound is a fungal secondary metabolite. Its discovery was first reported in 1953 by Dean et al., who isolated it along with a related compound, ustin, from a strain of Aspergillus nidulans[1][2]. Subsequent studies have identified other fungal sources, including Aspergillus unguis and Emericella species, which are now commonly used for its isolation[3][5][9].
The compound belongs to the depsidone chemical class, which are polycyclic aromatic polyketides[6][7]. The chemical formula for this compound is C₂₀H₁₇Cl₃O₅, and it has a molecular weight of 443.70 g/mol [1][6].
Biosynthesis of this compound
While the specific gene cluster for this compound biosynthesis has not been fully elucidated, the general pathway for fungal depsidones is well-understood and serves as a model. Depsidones are derived from depsides through an oxidative coupling reaction[3][4]. The biosynthesis is proposed to begin with the assembly of two separate polyketide chains by a polyketide synthase (PKS). These chains are processed into two orsellinic acid-type aromatic units, which are then joined by an ester bond to form a depside intermediate. An intramolecular oxidative cyclization (ether bond formation) then yields the characteristic tricyclic depsidone core.
The biosynthesis of this compound is notable for the incorporation of three chlorine atoms, a process catalyzed by a dedicated halogenase enzyme during the polyketide assembly or modification. The final steps likely involve tailoring enzymes, such as an O-methyltransferase, to add the methyl ether group, which may be a rate-limiting step in the overall biosynthesis[5].
Caption: Generalized biosynthetic pathway for fungal depsidones like this compound.
Experimental Protocols
Isolation of this compound from Aspergillus unguis
The following protocol is adapted from methodologies reported for the isolation of this compound and related depsidones from Aspergillus unguis ATCC 10032[3][4].
1. Fungal Cultivation:
- Prepare Potato Dextrose Broth (PDB) medium containing 4 g/L potato starch and 20 g/L dextrose.
- Supplement the medium with 2% NaCl.
- Inoculate the sterile PDB medium with A. unguis ATCC 10032.
- Incubate the culture at 25°C for 40 days under static conditions.
2. Extraction:
- After the incubation period, separate the fungal mycelia from the culture broth by filtration.
- Collect the filtrate (the liquid broth).
- Perform a liquid-liquid extraction by mixing the filtrate with an equal volume of ethyl acetate (EtOAc). Repeat this step twice to ensure complete extraction of the secondary metabolites.
- Combine the organic (EtOAc) layers.
3. Concentration and Purification:
- Concentrate the combined ethyl acetate extract under vacuum using a rotary evaporator to yield a crude extract.
- The crude extract can then be subjected to further purification steps, such as column chromatography (e.g., silica gel or Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC), to isolate pure this compound. Purity is typically confirmed by ¹H NMR and HRESIMS[10].
Culture [label="1. Fungal Culture\n(A. unguis in PDB + 2% NaCl, 25°C, 40 days)", fillcolor="#F1F3F4", fontcolor="#202124"];
Filter[label="2. Filtration", fillcolor="#F1F3F4", fontcolor="#202124"];
Mycelia [label="Fungal Mycelia (Discarded)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Filtrate [label="Culture Filtrate (Collected)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Extract [label="3. Liquid-Liquid Extraction\n(with Ethyl Acetate, 2x)", fillcolor="#F1F3F4", fontcolor="#202124"];
Aqueous [label="Aqueous Layer (Discarded)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#5F6368"];
Organic [label="Organic Layer (EtOAc)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Concentrate [label="4. Concentration\n(Under Vacuum)", fillcolor="#F1F3F4", fontcolor="#202124"];
Crude [label="Crude Extract", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
Purify [label="5. Purification\n(Chromatography, HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Pure [label="Pure this compound (>99%)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Culture -> Filter[color="#4285F4"];
Filter -> Mycelia [color="#5F6368"];
Filter -> Filtrate [color="#4285F4"];
Filtrate -> Extract [color="#4285F4"];
Extract -> Aqueous [color="#5F6368"];
Extract -> Organic [color="#4285F4"];
Organic -> Concentrate [color="#4285F4"];
Concentrate -> Crude [color="#4285F4"];
Crude -> Purify [color="#EA4335"];
Purify -> Pure [color="#34A853"];
}
Caption: Experimental workflow for the isolation and purification of this compound.
Quantitative Data Summary
This compound has been evaluated for various biological activities. The key quantitative findings are summarized in the tables below.
Table 1: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes
Data sourced from a study on fungal depsidones and glucose uptake[3].
| Parameter | Condition | Result (Fold Increase vs. Control) |
| Dose-Response | 2.8 µM this compound (16h) | ~1.25 |
| (16h incubation) | 5.6 µM this compound (16h) | ~1.60 |
| 11 µM this compound (16h) | ~2.00 | |
| Time-Course | 11.27 µM this compound (3h) | ~1.20 |
| (at 11.27 µM) | 11.27 µM this compound (6h) | ~1.50 |
| 11.27 µM this compound (12h) | ~1.80 | |
| 11.27 µM this compound (16h) | ~2.10 |
Table 2: Effect of this compound on Gene and Protein Expression in 3T3-L1 Adipocytes
Data from treatment with 11 µM this compound for 16 hours[3].
| Target | Level | Result (Fold Change vs. Control) |
| GLUT4 | mRNA Expression | 1.92 - 2.07 |
| Protein Level | 1.67 | |
| GLUT1 | mRNA Expression | Slight Reduction |
| Protein Level | No significant difference |
Table 3: Cytotoxicity and Inhibitory Activity of this compound
| Activity | Cell Line / Target | Value | Reference |
| Cytotoxicity (IC₅₀) | MOLT-3 (Leukemia) | 21.2 µM | [9] |
| HuCCA-1, HepG2, A549 | > 112.7 µM | [9] | |
| 3T3-L1 Adipocytes | Significant decrease at 45 µM | [3] | |
| Enzyme Inhibition (IC₅₀) | Aromatase | 11.2 µM | [9] |
| Antibacterial (MIC) | MRSA | 4 µg/mL | [9] |
| M. tuberculosis | Active at 1:5,000 - 1:10,000 dilution | [1] |
Mechanism of Action: Signaling Pathway
This compound stimulates glucose uptake in adipocytes primarily by activating the AKT signaling pathway, which is a key regulator of glucose metabolism and is also activated by insulin. Treatment with this compound leads to the phosphorylation and activation of AKT. Activated AKT, in turn, promotes the translocation of GLUT4 glucose transporters from intracellular vesicles to the plasma membrane. This increase in surface-exposed GLUT4 facilitates greater uptake of glucose from the bloodstream into the cell. While this compound also enhances AMPK phosphorylation, studies using inhibitors have shown that the blockage of AKT, but not AMPK, significantly diminishes this compound-stimulated glucose uptake, confirming the primary role of the AKT-dependent pathway[3].
Caption: this compound-stimulated glucose uptake via the AKT-dependent pathway.
References
- 1. This compound [drugfuture.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Expanding antibiotic chemical space around the this compound pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PhytoBank: Showing this compound (PHY0128173) [phytobank.ca]
- 8. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
Discovery and Isolation of Nidulin from Aspergillus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nidulin, a chlorinated depsidone, is a secondary metabolite produced by certain species of the fungal genus Aspergillus. First identified in the mid-20th century, this polyketide has garnered interest due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological activities of this compound. It further details the experimental protocols for its isolation and purification from fungal cultures and presents a conceptual framework for its biosynthesis. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, mycology, and drug discovery.
Discovery and Producing Organisms
This compound was first reported in 1953 as an antibiotic substance produced by a strain of Aspergillus nidulans[1]. Subsequent research has also identified Aspergillus unguis as a producer of this compound and its analogues[2][3]. These fungi, belonging to the Aspergillus section Nidulantes, are found in various environments, including soil and marine ecosystems[3][4]. The discovery of this compound was part of the "Golden Age" of antibiotic discovery, a period marked by intensive screening of microorganisms for novel therapeutic agents[2].
Physicochemical Properties of this compound
This compound is a crystalline solid with a defined molecular structure and specific physical and chemical characteristics. It is practically insoluble in water but shows solubility in aqueous solutions of sodium hydroxide and sodium bicarbonate, as well as in various organic solvents[1].
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇Cl₃O₅ | [1][5] |
| Molecular Weight | 443.70 g/mol | [1][5] |
| CAS Number | 10089-10-8 | [1][6] |
| Appearance | Slender, shiny rods | [1] |
| Melting Point | 180°C | [1] |
| Solubility | - Practically insoluble in water- Soluble in aqueous NaOH and NaHCO₃- Freely soluble in chloroform- Sparingly soluble in 95% ethanol and benzene- Very sparingly soluble in hot petroleum ether | [1][6][7] |
| Chemical Class | Depsidone, Polyketide | [5][8] |
Biological Activity of this compound
This compound exhibits a range of biological activities, with notable antibacterial and antifungal effects. Its efficacy has been demonstrated against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Additionally, it has shown cytotoxic activity against certain cancer cell lines and inhibitory effects on enzymes like aromatase.
Table 2: Summary of Reported Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | Quantitative Data (MIC/IC₅₀/Other) | Reference |
| Antibacterial | Mycobacterium tuberculosis | Inhibition at 1:5,000 to 1:10,000 dilution | [1] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | [6][7] | |
| Pseudomonas aeruginosa | Inhibition zone = 9.5 mm | [9] | |
| Antifungal | Trichophyton tonsurans | Growth inhibition by 0.1% solution | [1] |
| Microsporum audouini | Growth inhibition by 0.1% solution | [1] | |
| Candida albicans | Inhibition zone = 9.0 mm | [9] | |
| Cytotoxic | MOLT-3 (Human T-cell acute lymphoblastic leukemia) | IC₅₀ = 21.2 µM | [6][7] |
| HuCCA-1, HepG2, A549 | IC₅₀ > 112.7 µM | [6][7] | |
| Enzyme Inhibition | Aromatase | IC₅₀ = 11.2 µM | [6][7] |
| Larvicidal | Artemia (brine shrimp) | LC₅₀ = 2.8 µg/mL | [7] |
| Metabolic | Glucose Uptake (3T3-L1 adipocytes) | Increased glucose uptake at 2.3 µM | [10][11] |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; LC₅₀: Lethal Concentration, 50%.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of Aspergillus species and the subsequent extraction, purification, and identification of this compound.
Fungal Culture and Fermentation
-
Strain Selection: Obtain a viable culture of a known this compound-producing strain, such as Aspergillus unguis or Aspergillus nidulans.
-
Media Preparation: Prepare a suitable liquid or solid-state fermentation medium. Potato Dextrose Broth (PDB) or Potato Dextrose Agar (PDA) is commonly used. For example, a PDB medium can be prepared with 0.04% potato starch, 0.2% dextrose, and 0.02% NaCl[11].
-
Inoculation: Inoculate the sterile medium with spores or mycelial fragments of the selected fungal strain.
-
Incubation: Incubate the culture under appropriate conditions. Static liquid cultures are often grown at room temperature (around 25°C) for an extended period, typically 30-40 days, to allow for sufficient production of secondary metabolites[11].
-
Monitoring: Periodically observe the culture for growth and signs of contamination.
Extraction of this compound
-
Harvesting: At the end of the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Mycelial Extraction:
-
Dry the harvested mycelium (e.g., at 60°C) and pulverize it to increase the surface area for extraction[12][13].
-
Submerge the powdered mycelium in a suitable organic solvent, such as ethyl acetate or methanol, at a solid-to-liquid ratio (e.g., 1:2 w/v)[12][13].
-
Facilitate extraction using methods like maceration (soaking for several days) or ultrasound-assisted extraction (sonication for approximately 120 minutes) to enhance efficiency[11][12][13].
-
Repeat the extraction process multiple times (typically three times) to ensure complete recovery of the metabolites.
-
-
Broth Extraction: The culture filtrate (broth) can also be extracted with an immiscible organic solvent like ethyl acetate.
-
Concentration: Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
Caption: Experimental workflow for the isolation and identification of this compound.
Isolation and Purification
-
Column Chromatography: The crude extract is subjected to column chromatography, typically using silica gel as the stationary phase.
-
Elution: A solvent gradient system is used for elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, chloroform, or methanol).
-
Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Further Purification: Fractions rich in this compound may require further purification steps. This can include:
-
Sephadex LH-20 Chromatography: Useful for separating compounds based on size and polarity.
-
High-Performance Liquid Chromatography (HPLC): A highly effective method for obtaining pure compounds, often using a C18 reverse-phase column.
-
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system (e.g., petroleum ether) to obtain slender, shiny rods[1].
Structural Elucidation
The identity and structure of the purified compound are confirmed using modern spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed chemical structure.
Biosynthesis of this compound
This compound belongs to the polyketide class of natural products. Its biosynthesis is orchestrated by a large, multi-domain enzyme known as a Polyketide Synthase (PKS). While the specific gene cluster for this compound biosynthesis in Aspergillus has not been fully detailed in the provided search results, the general pathway for fungal polyketides is well-established.
The process begins with the condensation of small carboxylic acid units (acetyl-CoA and malonyl-CoA) by the PKS. Tailoring enzymes, such as oxidoreductases, methyltransferases, and halogenases, then modify the polyketide backbone to generate the final complex structure of this compound. The formation of the depsidone core involves an oxidative coupling reaction. The presence of three chlorine atoms in this compound's structure indicates the action of a specific halogenase enzyme during its biosynthesis.
Caption: Conceptual overview of the biosynthetic pathway of this compound.
Conclusion
This compound remains a compelling natural product with significant, yet underexploited, biological potential. This guide consolidates the foundational knowledge regarding its discovery, properties, and laboratory-scale production. The detailed protocols for isolation and purification provide a practical framework for researchers aiming to reinvestigate this and other "forgotten" antibiotics. Further exploration of its biosynthetic pathway and the development of semisynthetic derivatives could unlock new therapeutic applications for this fascinating fungal metabolite.
References
- 1. This compound [drugfuture.com]
- 2. Expanding antibiotic chemical space around the this compound pharmacophore - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aspergillus section Nidulantes (formerly Emericella): Polyphasic taxonomy, chemistry and biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C20H17Cl3O5 | CID 6450195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
The Biological Activity of Nidulin and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nidulin, a depsidone-class natural product primarily isolated from Aspergillus species, and its semi-synthetic derivatives have emerged as a promising scaffold for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the known biological activities of this compound and its analogues, with a focus on their antibacterial and glucose-lowering effects. Detailed experimental methodologies for key assays are provided, and signaling pathways are visually represented to facilitate a deeper understanding of their mechanisms of action. All quantitative data has been consolidated into structured tables for comparative analysis, and logical workflows are presented using Graphviz diagrams to support drug development and research initiatives in this area.
Introduction
This compound is a chlorinated depsidone produced by various fungi, most notably Aspergillus unguis. The core structure of this compound has proven to be a versatile template for chemical modification, leading to the generation of numerous derivatives with enhanced or novel biological activities. This guide will delve into the significant antibacterial properties of these compounds, particularly against Gram-positive pathogens, and their intriguing potential in metabolic disease, specifically in stimulating glucose uptake.
Antibacterial Activity
This compound and its derivatives have demonstrated significant antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antibacterial Data
The minimum inhibitory concentrations (MICs) of this compound and several of its key derivatives against a panel of Gram-positive bacteria are summarized in the table below. The data highlights the enhanced potency of semi-synthetic derivatives, particularly the 8-O-aryl ether derivatives.
| Compound | Staphylococcus aureus (MSSA) MIC (µg/mL) | Staphylococcus aureus (MRSA) MIC (µg/mL) | Enterococcus faecium MIC (µg/mL) |
| This compound | >32 | >32 | >32 |
| Northis compound | >32 | >32 | >32 |
| 8-O-(4-chlorobenzyl)northis compound | 4 | 4 | 8 |
| 8-O-(2,4-dichlorobenzyl)northis compound | 2 | 2 | 4 |
| 8-O-(4-trifluoromethylbenzyl)northis compound | 4 | 4 | 8 |
| 8-O-(4-pyridylmethyl)northis compound | 8 | 8 | 16 |
| 8-O-phenylnorthis compound | 2 | 2 | 4 |
| 8-O-(4-chlorophenyl)northis compound | 1 | 1 | 2 |
| 8-O-(4-methoxyphenyl)northis compound | 2 | 2 | 4 |
Data compiled from studies on semi-synthetic this compound derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol outlines the determination of Minimum Inhibitory Concentration (MIC) for this compound and its derivatives against bacterial strains.
Detailed Steps:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dissolve this compound or its derivatives in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of the stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Glucose Uptake Stimulation
This compound has been shown to stimulate glucose uptake in skeletal muscle cells (myotubes), a key process in maintaining glucose homeostasis. This activity suggests its potential as a therapeutic agent for insulin resistance and type 2 diabetes.
Signaling Pathway: IRS-AKT
This compound enhances glucose uptake primarily through the activation of the Insulin Receptor Substrate (IRS)-AKT signaling pathway.[1] It promotes the phosphorylation of key proteins in this cascade, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[1]
This compound's mechanism involves increasing intracellular calcium and reactive oxygen species (ROS), which in turn leads to the phosphorylation and activation of IRS-1.[1] Activated IRS-1 recruits and activates phosphoinositide 3-kinase (PI3K), which then phosphorylates and activates AKT (also known as Protein Kinase B).[1] Activated AKT promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane, thereby increasing the number of glucose transporters on the cell surface and enhancing glucose uptake.[1]
Quantitative Glucose Uptake Data
The effect of this compound on glucose uptake is dose-dependent. While specific EC50 values are not consistently reported across studies, research indicates a significant increase in glucose uptake in L6 myotubes at concentrations ranging from 5 to 20 µg/mL.
| Cell Line | Compound | Concentration (µg/mL) | Effect on Glucose Uptake |
| L6 Myotubes | This compound | 5 | Significant increase |
| L6 Myotubes | This compound | 10 | Further significant increase |
| L6 Myotubes | This compound | 20 | Maximal stimulation observed |
Experimental Protocol: 2-Deoxy-D-glucose (2-DG) Uptake Assay
This protocol describes the measurement of glucose uptake in L6 myotubes using radiolabeled 2-deoxy-D-glucose.
Detailed Steps:
-
Cell Culture and Differentiation:
-
Culture L6 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum once the cells reach confluence.
-
-
Serum Starvation:
-
Prior to the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free medium.
-
-
Compound Treatment:
-
Treat the myotubes with various concentrations of this compound (or derivatives) or vehicle control (e.g., DMSO) for a specified period (e.g., 1-18 hours).
-
-
Glucose Uptake:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Initiate glucose uptake by adding buffer containing [³H]-2-deoxy-D-glucose and unlabeled 2-deoxy-D-glucose.
-
Incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Stop the reaction by rapidly washing the cells multiple times with ice-cold stop buffer (e.g., PBS containing a high concentration of glucose).
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the protein concentration of each sample.
-
Other Biological Activities
While the antibacterial and glucose-lowering effects of this compound and its derivatives are the most extensively studied, preliminary research suggests other potential therapeutic applications.
Anticancer Activity
Some secondary metabolites from Aspergillus unguis have shown cytotoxic activity against various cancer cell lines, including HeLa, MCF-7, and HepG2. However, specific studies focusing on the anticancer effects of this compound and its direct derivatives are limited, and more research is needed to establish their potential in this area.
Antifungal Activity
The antifungal activity of this compound and its derivatives has been explored to a lesser extent than their antibacterial properties. Some studies have reported moderate activity against certain fungal species, such as Candida albicans, but generally, the MIC values are higher than those observed for bacteria.
Conclusion
This compound and its derivatives represent a valuable class of natural product-inspired compounds with significant therapeutic potential. The robust antibacterial activity, particularly of the 8-O-aryl ether derivatives against resistant Gram-positive pathogens, warrants further investigation and development. Furthermore, the ability of this compound to stimulate glucose uptake via the IRS-AKT pathway opens up new avenues for the development of novel treatments for metabolic disorders. The detailed methodologies and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this fascinating class of molecules.
References
Mechanism of action of Nidulin at a molecular level.
An In-depth Technical Guide to the Molecular Mechanism of Action of Nidulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a trichlorinated fungal depsidone produced by Aspergillus species, has emerged as a promising bioactive compound with significant pharmacological potential.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, with a primary focus on its role in stimulating glucose uptake in insulin-sensitive tissues. We will delve into the signaling pathways modulated by this compound, its effects on key cellular proteins, and the upstream events that trigger its biological activity. This document consolidates current research findings, presents quantitative data in a structured format, details key experimental methodologies, and provides visual representations of the underlying molecular pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: Stimulation of Glucose Uptake
This compound has been demonstrated to stimulate glucose uptake in both skeletal muscle cells (L6 myotubes) and fat cells (3T3-L1 adipocytes) in a dose- and time-dependent manner.[1][2][4] This effect is central to its potential as an agent for managing hyperglycemia and insulin resistance. The primary mechanism underpinning this a crucial biological activity is the activation of the IRS-AKT signaling pathway, a cornerstone of insulin-mediated glucose metabolism.[1][2]
Activation of the IRS-AKT Signaling Pathway
This compound activates key downstream components of the insulin signaling cascade, even though it does not directly engage the insulin receptor.[1][2] Experimental evidence has shown that this compound treatment leads to the phosphorylation and subsequent activation of Insulin Receptor Substrate 1 (IRS1) and the serine/threonine kinase AKT (also known as Protein Kinase B).[1][2] The activation of AKT is a critical node in the pathway leading to glucose transporter translocation. Furthermore, this compound has been observed to stimulate the phosphorylation of p44/42 MAPK (ERK1/2).[1][2] The crucial role of the PI3K/AKT pathway is underscored by the fact that pharmacological inhibition of AKT significantly diminishes this compound-induced glucose uptake.[1][2]
Translocation and Upregulation of Glucose Transporters
A key consequence of AKT activation by this compound is the translocation of glucose transporters, specifically GLUT4 and GLUT1, from intracellular vesicles to the plasma membrane.[1][4] This process is essential for facilitating the transport of glucose from the bloodstream into the cell. In addition to promoting their translocation, this compound also upregulates the mRNA expression of both GLUT4 and GLUT1, suggesting a longer-term effect on the cell's capacity for glucose uptake.[1][4]
Upstream Signaling: A Role for Redox and Calcium Signaling
Intriguingly, this compound's activation of the IRS-AKT pathway appears to be independent of direct insulin receptor stimulation.[1][2] Instead, the mechanism is initiated by the modulation of intracellular secondary messengers. Research has indicated that this compound treatment leads to an increase in cytosolic hydrogen peroxide (H₂O₂) and intracellular calcium (Ca²⁺) levels.[1][2] These molecules act as upstream modulators of the IRS-AKT pathway. The importance of these messengers is highlighted by the observation that the glucose uptake-enhancing effects of this compound and its activation of AKT are suppressed by treatment with antioxidants or calcium chelators.[1][5]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to enhanced glucose uptake.
Quantitative Data Summary
The following tables summarize the quantitative findings from key studies on this compound's bioactivity.
Table 1: Effect of this compound on Glucose Uptake
| Cell Line | This compound Concentration | Treatment Time | Fold Increase in Glucose Uptake (vs. Control) | Citation |
| 3T3-L1 Adipocytes | 2.3 µM | 16 h | 1.41 | [6] |
| 3T3-L1 Adipocytes | 11 µM | 16 h | ~1.6 (estimated from graph) | [4] |
| L6 Myotubes | 20 µg/mL | 16 h | 1.55 | [7] |
Table 2: Effect of this compound on Protein Phosphorylation
| Protein | Cell Line | This compound Concentration | Treatment Time | Fold Increase in Phosphorylation (vs. Control) | Citation |
| IRS1 | L6 Myotubes | Not Specified | 1 h | 2.93 | [1] |
| IRS1 | L6 Myotubes | Not Specified | 6 h | 2.16 | [1] |
| AKT | L6 Myotubes | Not Specified | 1 h | Significant increase | [7] |
| p44/42 MAPK | L6 Myotubes | Not Specified | 1 h | 1.29 | [7] |
Table 3: Effect of this compound on Gene Expression
| Gene | Cell Line | This compound Concentration | Treatment Time | Fold Increase in mRNA Expression (vs. Control) | Citation |
| GLUT4 | 3T3-L1 Adipocytes | 11 µM | 9 h | 1.92 - 2.07 | [4] |
Experimental Protocols
This section provides a detailed methodology for the key experiments used to elucidate the mechanism of action of this compound.
2-[³H]-deoxy-glucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake by cultured cells.
-
Cell Culture and Differentiation: L6 myoblasts or 3T3-L1 preadipocytes are cultured to confluence and then differentiated into myotubes or adipocytes, respectively, using appropriate differentiation media.
-
Treatment: Differentiated cells are serum-starved and then treated with various concentrations of this compound or vehicle control (DMSO) for specified time periods. For insulin or metformin combination studies, these compounds are added alongside this compound.
-
Glucose Uptake Measurement: Cells are washed with a glucose-free buffer and then incubated with 2-[³H]-deoxy-glucose (a radiolabeled glucose analog) for a short period.
-
Lysis and Scintillation Counting: The reaction is stopped by washing with ice-cold buffer. Cells are then lysed, and the radioactivity within the cell lysate is measured using a scintillation counter to quantify the amount of 2-DG taken up by the cells.
-
Data Normalization: The results are typically normalized to the total protein content of the cell lysate.
Immunoblot Analysis
This technique is used to detect and quantify the levels of specific proteins and their phosphorylation status.
-
Protein Extraction: Following treatment with this compound or controls, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation state.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., phospho-AKT, total-AKT, phospho-IRS1, etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are typically normalized to the total protein levels.
Real-Time Quantitative PCR (RT-qPCR)
This method is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for qPCR with gene-specific primers for GLUT4, GLUT1, and a housekeeping gene (e.g., ACTβ, NONO) for normalization. The reaction is performed in a real-time PCR system that monitors the amplification of the target DNA in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used as an internal control.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the molecular effects of this compound.
Other Reported Biological Activities
While the primary focus of recent research has been on its metabolic effects, this compound has also been reported to possess other biological activities. It has demonstrated potent and selective antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] Additionally, due to its structural similarity to known phospholipase A2 inhibitors, this compound and related depsidones have been suggested to have potential as anti-inflammatory agents.[8]
Conclusion and Future Directions
This compound is a fungal metabolite that stimulates glucose uptake through a novel mechanism involving the modulation of intracellular redox and calcium signaling, which in turn activates the canonical IRS-AKT pathway.[1] Its ability to enhance glucose uptake in insulin-resistant conditions and its additive effects with existing antidiabetic drugs like metformin make it an attractive lead compound for the development of new therapies for type 2 diabetes.[1][4][10]
Future research should focus on identifying the direct molecular target(s) of this compound that initiate the increase in cytosolic H₂O₂ and Ca²⁺. In vivo studies in animal models of diabetes are also essential to validate its efficacy and safety as a potential therapeutic agent. Furthermore, a more in-depth exploration of its antibacterial and anti-inflammatory properties could reveal additional therapeutic applications for this versatile natural product.
References
- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bioaustralis.com [bioaustralis.com]
- 9. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nidulin: A Technical Guide to its Sourcing from Aspergillus unguis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulin, a chlorinated depsidone, has garnered significant interest within the scientific community due to its diverse biological activities, including antimicrobial and anticancer properties. This technical guide provides an in-depth overview of Aspergillus unguis as a primary source of this compound, detailing its cultivation, extraction, purification, and proposed biosynthesis. The information herein is curated for researchers, scientists, and professionals in drug development seeking to harness the therapeutic potential of this fungal metabolite. First identified in the 1970s, this compound is one of several secondary metabolites produced by Aspergillus unguis, a fungus belonging to the Aspergillus section Nidulantes.[1] This fungus is found in various environments, including soil and marine ecosystems, associated with organisms like jellyfish and sponges.[1]
Physicochemical Properties of this compound
A comprehensive understanding of this compound's properties is crucial for its study and application.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₇Cl₃O₅ | --INVALID-LINK-- |
| Molecular Weight | 443.7 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in methanol, DMSO, and ethyl acetate | - |
Cultivation of Aspergillus unguis for this compound Production
The production of this compound is intrinsically linked to the cultivation conditions of Aspergillus unguis. While a universally optimized protocol for maximizing this compound yield is not yet established, the following methodology, based on existing literature, provides a solid foundation. A. unguis has been successfully cultured on various media, including Potato Dextrose Broth (PDB), which supports the production of its secondary metabolites.[2]
Experimental Protocol: Small-Scale Fermentation
-
Strain and Inoculum Preparation:
-
Obtain a pure culture of Aspergillus unguis.
-
Grow the fungus on Potato Dextrose Agar (PDA) plates at 25-28°C for 7-10 days until sporulation is observed.
-
Prepare a spore suspension by flooding the agar surface with sterile 0.85% saline solution containing 0.1% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 100 mL of sterile Potato Dextrose Broth (PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubate the culture at 25-28°C under static conditions in the dark for 30 days.[2]
-
Note: The addition of NaBr (20 g/L) and procaine (1 mM) to the culture medium has been shown to influence the production of depsidones in A. unguis and could be explored for optimizing this compound yield.[3]
-
Extraction and Purification of this compound
The extraction and purification of this compound from Aspergillus unguis cultures is a multi-step process involving solvent extraction and chromatography.
Experimental Protocol: Extraction and Preliminary Purification
-
Extraction:
-
After the incubation period, separate the fungal mycelium from the culture broth by filtration.
-
Combine the mycelium and broth and extract three times with an equal volume of ethyl acetate.
-
Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.[2]
-
-
Fractionation (based on a general protocol for A. unguis extracts):
-
Dissolve the crude extract (e.g., 627.5 mg) in methanol to precipitate residual salts, yielding a salt-free extract (e.g., 350 mg).[2]
-
Subject the salt-free extract to centrifugal chromatography on a normal-phase silica gel column.[2]
-
Elute the column with a gradient of n-hexane-ethyl acetate (e.g., starting from 7:3, then 6:4, and 5:5 v/v) to obtain several fractions.[2]
-
Experimental Protocol: Preparative HPLC Purification
-
High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative reverse-phase HPLC.
-
Column: C18, 10 x 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program: Start with a lower concentration of acetonitrile and gradually increase to elute compounds of increasing polarity. A typical starting point could be 30% acetonitrile, increasing to 100% over 40 minutes.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 254 nm.
-
Collect fractions corresponding to the this compound peak and confirm their identity using analytical techniques such as LC-MS and NMR.
-
Quantitative Data
Quantitative data on this compound yield is scarce in publicly available literature. One study reported the production of this compound at a "gram level" when A. unguis was cultured in seawater, but specific yields per liter of culture are not detailed.[4] The following table is intended to be populated as more quantitative research becomes available.
| Cultivation Method | Medium | Incubation Time (days) | Yield (mg/L) | Purity (%) | Reference |
| Static Culture | PDB | 30 | Data not available | >95% (after HPLC) | [2] |
| Shaker Culture | Seawater-based | Not specified | "Gram level" | Data not available | [4] |
Biosynthesis of this compound
This compound belongs to the depsidone class of polyketides. Its biosynthesis is believed to follow a pathway common to other depsidones, originating from the polyketide synthase (PKS) pathway.
The proposed biosynthetic pathway for this compound involves several key steps:
-
Polyketide Synthesis: Two different non-reducing polyketide synthases (NR-PKSs) are likely involved in the synthesis of the two aromatic precursors: an orcinol derivative and an orsellinic acid derivative.
-
Depside Formation: These two aromatic rings are then linked via an ester bond to form a depside intermediate.
-
Oxidative Coupling: An intramolecular oxidative coupling reaction, likely catalyzed by a cytochrome P450 monooxygenase, forms the characteristic ether linkage of the depsidone core.
-
Tailoring Reactions: A series of tailoring enzymes, including halogenases and methyltransferases, are responsible for the chlorination and methylation patterns observed in the final this compound molecule. The exact sequence and nature of these enzymes in A. unguis for this compound biosynthesis are yet to be fully elucidated.
Mechanism of Action
Recent studies have begun to elucidate the mechanism of action of this compound, particularly in the context of metabolic diseases.
Conclusion
Aspergillus unguis stands out as a valuable natural source for the production of this compound. While this guide provides a foundational framework for its cultivation, extraction, and purification, further research is imperative to optimize production yields and fully characterize its biosynthetic pathway. The promising biological activities of this compound, coupled with a deeper understanding of its production and mechanism of action, will undoubtedly pave the way for its development as a potential therapeutic agent.
References
- 1. Secondary Metabolites Diversity of Aspergillus unguis and Their Bioactivities: A Potential Target to Be Explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Aspergillus nidulans Secondary Metabolites: Focus on Nidulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aspergillus nidulans, a model filamentous fungus, is a prolific producer of a diverse array of secondary metabolites, many of which possess significant biological activities. This technical guide provides a comprehensive overview of the secondary metabolism of A. nidulans, with a specific focus on the depsidone compound, nidulin. This document details the current understanding of the biosynthetic pathways, regulatory networks, and methods for the study of these natural products. Particular emphasis is placed on providing structured data, detailed experimental protocols, and visual representations of key biological and experimental processes to aid researchers in the fields of natural product chemistry, mycology, and drug discovery.
Introduction to Aspergillus nidulans Secondary Metabolism
The filamentous fungus Aspergillus nidulans has long served as a premier model organism for studying eukaryotic genetics, development, and metabolism.[1] Its well-characterized genome, facile genetic manipulation, and both sexual and asexual life cycles have made it an invaluable tool for biological research.[2] A key area of investigation in A. nidulans is its secondary metabolism, which encompasses the biosynthesis of a vast repertoire of small molecules not essential for primary growth but crucial for adaptation, competition, and interaction with the environment.[1]
These secondary metabolites are of immense interest due to their diverse chemical structures and potent biological activities, which range from antimicrobial and antifungal to anticancer and immunosuppressive properties.[3] The genes responsible for the biosynthesis of these compounds are typically organized in contiguous units known as biosynthetic gene clusters (BGCs), which often include a backbone synthase gene (e.g., polyketide synthase [PKS] or non-ribosomal peptide synthetase [NRPS]), tailoring enzymes (e.g., oxidases, methyltransferases), and regulatory factors.[2][4]
Genomic sequencing has revealed that A. nidulans possesses a far greater number of BGCs than the number of characterized secondary metabolites, indicating that a significant portion of its biosynthetic potential remains untapped under standard laboratory conditions.[5] These "silent" or "cryptic" BGCs represent a promising frontier for the discovery of novel, bioactive natural products.
This compound and its Derivatives: A Prominent Depsidone
Among the diverse secondary metabolites produced by A. nidulans, this compound is a notable example of the depsidone class of polyketides. Depsidones are characterized by a dibenzo[b,e][1][6]dioxepin-11-one core structure, formed through the intramolecular oxidative coupling of a depside precursor.[7]
Chemical Structure:
This compound, also known as ustin, is a chlorinated depsidone with the chemical formula C₂₀H₁₇Cl₃O₅. Its structure features a trichlorinated, dihydroxylated, and methoxylated dibenzodioxepinone core with dimethyl and methylpropenyl side chains.
Aspergillus nidulans also produces several related depsidones and precursors, which may vary in their chlorination, methylation, or other substitutions.
Biological Activities:
This compound and its derivatives have been reported to exhibit a range of biological activities. These include:
-
Antibacterial activity: Particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
-
Antifungal activity: Demonstrating inhibitory effects against various fungal species.
-
Anticancer activity: Some derivatives have shown cytotoxic effects against cancer cell lines.
The biological activities of these compounds are often influenced by their specific substitution patterns, making them interesting scaffolds for medicinal chemistry and drug development.
Quantitative Data on Aspergillus nidulans Secondary Metabolites
While specific quantitative yield data for this compound under various culture conditions is not extensively reported in the literature, a significant body of research has focused on the qualitative and semi-quantitative analysis of secondary metabolite production in A. nidulans. The following table summarizes some of the key secondary metabolites, their chemical class, and their reported biological activities.
| Secondary Metabolite | Chemical Class | Reported Biological Activities | Key Regulatory Factors |
| This compound | Depsidone | Antibacterial, Antifungal, Anticancer | Putatively regulated by LaeA and pathway-specific transcription factors |
| Sterigmatocystin | Polyketide (Mycotoxin) | Carcinogenic, Precursor to Aflatoxin | AflR (pathway-specific), LaeA (global), VeA |
| Penicillin | β-lactam (Antibiotic) | Antibacterial | LaeA, VeA, PacC, NreA |
| Aspyridone A/B | Polyketide-NRP Hybrid | Unknown | ApdR (pathway-specific) |
| Asperfuranone | Polyketide | Unknown | AfoA (pathway-specific) |
| Emericellamides | Lipopeptide | Surfactant properties | LaeA |
| Monodictyphenone | Polyketide | Unknown | MdpE (pathway-specific) |
| Orsellinic Acid | Polyketide | Precursor to other metabolites | LaeA |
| F9775A/B | Polyketide | Anti-osteoporosis activity | CclA (epigenetic) |
Experimental Protocols
General Protocol for Cultivation of Aspergillus nidulans for Secondary Metabolite Production
This protocol provides a general method for the cultivation of A. nidulans to induce the production of secondary metabolites. Optimization of media components, pH, temperature, and aeration may be required for maximizing the yield of specific compounds like this compound.
Materials:
-
Aspergillus nidulans strain (wild-type or mutant)
-
Minimal Medium (MM) or Complete Medium (CM) agar plates
-
Sterile distilled water
-
Sterile swabs or inoculation loops
-
Liquid fermentation medium (e.g., Czapek-Dox broth, Potato Dextrose Broth, or specialized production media)
-
Shaking incubator
-
Sterile flasks
Procedure:
-
Spore Suspension Preparation:
-
Grow the A. nidulans strain on MM or CM agar plates at 37°C for 3-5 days until conidiation is observed.
-
Flood the plate with a small volume of sterile distilled water containing 0.01% Tween 80.
-
Gently scrape the surface with a sterile swab or loop to dislodge the conidia.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer.
-
-
Inoculation and Fermentation:
-
Inoculate sterile liquid fermentation medium in flasks with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubate the flasks in a shaking incubator at a controlled temperature (typically 25-37°C) and agitation speed (e.g., 150-250 rpm) for 5-14 days. The optimal conditions will vary depending on the target metabolite.
-
General Protocol for Extraction and Purification of Depsidones (e.g., this compound)
This protocol outlines a general procedure for the extraction and purification of depsidones from A. nidulans cultures.
Materials:
-
Fungal culture broth and mycelia
-
Ethyl acetate
-
Methanol
-
Hexane
-
Silica gel for column chromatography
-
Separatory funnel
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
Separate the mycelia from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Dry the mycelia, grind to a powder, and extract with methanol or ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Preliminary Purification by Solvent Partitioning:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Partition the aqueous methanol extract with hexane to remove nonpolar impurities like fatty acids.
-
Evaporate the methanol from the polar layer to obtain a semi-purified extract.
-
-
Silica Gel Column Chromatography:
-
Adsorb the semi-purified extract onto a small amount of silica gel.
-
Prepare a silica gel column packed in a nonpolar solvent (e.g., hexane).
-
Apply the sample to the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target depsidone.
-
-
Final Purification by HPLC:
-
Pool the fractions containing the compound of interest and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Perform preparative or semi-preparative reverse-phase HPLC using a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid) to obtain the pure compound.
-
Analytical Methods for Characterization
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of this compound and other metabolites. A C18 column with a UV detector is commonly employed.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of the purified compound.
Signaling Pathways and Experimental Workflows
Putative Biosynthetic Pathway of this compound
While the specific gene cluster for this compound has not been definitively characterized, a putative biosynthetic pathway can be proposed based on the known biosynthesis of other depsidones. The pathway likely involves a non-reducing polyketide synthase (NR-PKS) to assemble the polyketide backbone, followed by tailoring steps including cyclization, chlorination, methylation, and oxidative coupling catalyzed by a cytochrome P450 monooxygenase to form the characteristic depsidone ring structure.
Caption: Putative biosynthetic pathway of this compound in A. nidulans.
Global Regulation of Secondary Metabolism
The production of secondary metabolites in A. nidulans is tightly controlled by a complex regulatory network. A key global regulator is the LaeA protein, a methyltransferase that is part of the Velvet complex. LaeA is required for the expression of numerous secondary metabolite gene clusters, including those for penicillin and sterigmatocystin. Its activity is influenced by environmental signals such as light and nutrient availability, which are transduced through various signaling pathways.
Caption: Global regulatory network of secondary metabolism in A. nidulans.
Experimental Workflow for Metabolite Discovery
The process of discovering and characterizing new secondary metabolites from A. nidulans follows a systematic workflow, from cultivation to structure elucidation. This workflow often involves comparing the metabolic profiles of wild-type and mutant strains or strains grown under different conditions.
Caption: General experimental workflow for secondary metabolite discovery.
Conclusion
Aspergillus nidulans remains a cornerstone for research into fungal secondary metabolism. Its genetic tractability and the wealth of available genomic information provide a powerful platform for uncovering novel bioactive compounds and elucidating their biosynthetic pathways. While significant progress has been made in understanding the regulation and diversity of its secondary metabolites, many biosynthetic gene clusters, including potentially that for this compound, await full characterization. The protocols and workflows presented in this guide are intended to provide a solid foundation for researchers to explore the rich chemical landscape of this remarkable fungus and to harness its potential for the discovery of new therapeutic agents. Future work, combining advanced analytical techniques with synthetic biology and genetic engineering, will undoubtedly continue to unlock the hidden treasures of Aspergillus nidulans's secondary metabolome.
References
- 1. A newly identified gene cluster in Aspergillus nidulans comprises five novel genes localized in the alc region that are controlled both by the specific transactivator AlcR and the general carbon-catabolite repressor CreA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Detection and Quantification of Patulin and Citrinin Contamination in Fruits | MDPI [mdpi.com]
- 3. Identification of Unknown Metabolomics Mixture Compounds by Combining NMR, MS, and Cheminformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR metabolic profiling of Aspergillus nidulans to monitor drug and protein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accurate prediction of secondary metabolite gene clusters in filamentous fungi - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nidulin Antibacterial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nidulin is a depsidone, a class of polyketide secondary metabolites, originally isolated from the fungus Aspergillus unguis.[1][2] Emerging research has highlighted its potential as an antibacterial agent, demonstrating inhibitory activity against a range of bacteria. Notably, derivatives of this compound have shown significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] These application notes provide detailed protocols for conducting antibacterial susceptibility testing of this compound using standardized methods to ensure reliable and reproducible results.
The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[3] Given that this compound is an investigational compound, specific interpretive criteria (i.e., susceptible, intermediate, resistant) have not yet been established. Therefore, the primary outputs of these tests will be quantitative measurements of antibacterial activity, namely the Minimum Inhibitory Concentration (MIC) and zones of inhibition.
Antibacterial Spectrum of this compound
Published studies have reported the in vitro antibacterial activity of this compound against various bacterial species. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.
| Bacterial Species | Strain | Reported MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | - | 4 | [4] |
| Escherichia coli | AB3027 | 2.8 | [4] |
| Escherichia coli | - | 0.78–3.12 (µ g/disk ) | [5] |
| Pseudomonas aeruginosa | - | 0.78–3.12 (µ g/disk ) | [5] |
| Staphylococcus aureus | - | 0.78–3.12 (µ g/disk ) | [5] |
| Enterococcus faecalis | - | 0.78–3.12 (µ g/disk ) | [5] |
| Bacillus subtilis | - | 0.78–3.12 (µ g/disk ) | [5] |
| Salmonella typhimurium | - | 0.78–3.12 (µ g/disk ) | [5] |
| Vibrio cholerae | Inaba | 0.78–3.12 (µ g/disk ) | [5] |
| Micrococcus luteus | - | 0.78–3.12 (µ g/disk ) | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is sparingly soluble in water. Therefore, a stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of antibacterial compounds for in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Accurately weigh a desired amount of this compound powder using an analytical balance.
-
Dissolve the this compound powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). The exact concentration can be adjusted based on the expected MIC values and the desired final concentration range for testing.
-
Ensure complete dissolution by vortexing thoroughly.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light.
-
Store the stock solution at -20°C or lower. Avoid repeated freeze-thaw cycles.
Note on Solvent Effects: It is crucial to control for any potential antibacterial activity of the solvent. A solvent control (DMSO at the highest concentration used in the assay) should be included in all experiments to ensure that the observed antibacterial activity is due to this compound and not the solvent. The final concentration of DMSO in the test medium should ideally be kept below 1% (v/v) to minimize its effect on bacterial growth.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the CLSI M07 standard.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C ± 2°C)
Procedure:
a. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Preparation of this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well microtiter plate.
-
Typically, for an initial test, a broad range of concentrations is used (e.g., from 64 µg/mL down to 0.06 µg/mL).
-
Ensure that the final volume in each well is consistent (e.g., 50 µL or 100 µL).
c. Inoculation and Incubation:
-
Add an equal volume of the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (CAMHB with bacterial inoculum, no this compound) and a negative control well (CAMHB only).
-
If DMSO is used to prepare the this compound stock, include a solvent control well (CAMHB with bacterial inoculum and the highest concentration of DMSO used in the test wells).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
A reading mirror or a microplate reader can be used to facilitate the determination of the MIC.
Workflow for Broth Microdilution:
Kirby-Bauer Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent. This protocol is based on the CLSI M02 standard.
Materials:
-
This compound stock solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in the logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or PBS
-
Sterile cotton swabs
-
Forceps
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
a. Preparation of this compound Disks:
-
Aseptically apply a precise volume of the this compound stock solution to each sterile blank paper disk to achieve a specific amount of this compound per disk (e.g., 2 µg, 5 µg, or 10 µg). The optimal concentration needs to be determined empirically.
-
Allow the disks to dry completely in a sterile environment before use.
-
Store the prepared disks in a desiccator at 2-8°C.
b. Inoculation of Agar Plates:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a MHA plate in three directions, rotating the plate approximately 60° between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
c. Application of Disks and Incubation:
-
Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface.
-
Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete inhibition around each disk to the nearest millimeter using a ruler or caliper.
-
The zone of inhibition is the area where no bacterial growth is visible.
Workflow for Kirby-Bauer Disk Diffusion:
Quality Control
Quality control (QC) is essential to ensure the accuracy and reproducibility of susceptibility testing. Standard QC strains with known susceptibility profiles should be tested concurrently with the experimental isolates.
Recommended QC Strains:
-
Staphylococcus aureus ATCC® 29213™
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
Establishing In-House QC Ranges: As there are no established CLSI or EUCAST QC ranges for this compound, it is imperative for each laboratory to establish its own internal QC ranges. This should be done by testing the QC strains on at least 20 consecutive days and calculating the mean and standard deviation of the MIC values or zone diameters. The acceptable QC range is typically the mean ± 2 standard deviations. For detailed guidance on establishing QC ranges, refer to the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters."
QC Data Table Template:
| Date | QC Strain | This compound Lot # | MIC (µg/mL) | Zone Diameter (mm) | Analyst | Comments |
| S. aureus ATCC 29213 | ||||||
| E. coli ATCC 25922 | ||||||
| P. aeruginosa ATCC 27853 |
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format. The primary data to be collected are the MIC values from the broth microdilution assay and the zone diameters from the disk diffusion assay.
Example Data Summary Table:
| Test Organism | This compound MIC (µg/mL) | This compound Zone Diameter (mm) @ [Disk Concentration] µg |
| S. aureus Isolate 1 | 4 | 12 |
| S. aureus Isolate 2 | 8 | 10 |
| E. coli Isolate 1 | 2 | 15 |
| E. coli Isolate 2 | 4 | 13 |
| S. aureus ATCC 29213 | [QC Result] | [QC Result] |
| E. coli ATCC 25922 | [QC Result] | [QC Result] |
Mechanism of Action
While the precise mechanism of action of this compound is not fully elucidated, its chemical structure as a depsidone suggests potential interference with key cellular processes in bacteria. Some studies on related compounds suggest that they can disrupt cell membrane integrity or interfere with essential metabolic pathways. Further research is needed to fully understand the molecular targets of this compound.
Logical Relationship of Susceptibility Testing:
References
- 1. Semisynthesis and antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. korld.nil.gov.pl [korld.nil.gov.pl]
- 3. Borderline resistance to oxacillin in Staphylococcus aureus after treatment with sub-lethal sodium hypochlorite concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New method for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Cell-Based Assay for Measuring Nidulin's Effect on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nidulin, a secondary metabolite from the Aspergillus fungus species, has emerged as a promising agent for enhancing glucose uptake in insulin-sensitive tissues.[1][2] This application note provides a detailed protocol for a cell-based assay to quantify the effect of this compound on glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG). The protocol is optimized for skeletal muscle (L6 myotubes) and adipocyte (3T3-L1) cell lines, which are key targets for glucose disposal.[1][3][4][5] We also present the signaling pathway of this compound and expected data from dose-response and time-course experiments.
Introduction
This compound is a trichlorinated fungal depsidone that has been shown to stimulate glucose uptake in a dose- and time-dependent manner in L6 myotubes and 3T3-L1 adipocytes.[1][4] Mechanistically, this compound promotes the translocation of glucose transporters GLUT4 and GLUT1 to the cell membrane.[1][6] This action is mediated primarily through the activation of the PI3K/AKT signaling pathway, downstream of the Insulin Receptor Substrate 1 (IRS1).[1][7] Interestingly, this compound appears to bypass direct activation of the insulin receptor, instead modulating intracellular redox balance and calcium levels, which act as upstream signals to the AKT pathway.[1][2] Studies have also demonstrated that this compound's effect is additive to that of insulin and metformin and remains effective in palmitic acid-induced insulin-resistant cells, highlighting its therapeutic potential for type 2 diabetes.[1][8]
Principle of the Assay
This assay utilizes 2-NBDG, a fluorescently labeled deoxyglucose analog. 2-NBDG is transported into cells via glucose transporters (GLUTs).[9] Once inside the cell, it is phosphorylated and trapped, preventing it from being further metabolized in glycolysis.[9] The accumulated intracellular fluorescence is directly proportional to the rate of glucose uptake.[9][10] This fluorescence can be quantified using a fluorescence plate reader, fluorescence microscope, or flow cytometer to assess the impact of compounds like this compound on glucose transport.[11]
Signaling Pathway of this compound-Mediated Glucose Uptake
This compound stimulates glucose uptake by activating key components of the insulin signaling pathway, although it does not directly engage the insulin receptor.[1] Its mechanism involves modulating intracellular calcium and reactive oxygen species (redox signaling), which leads to the phosphorylation and activation of IRS1 and AKT.[1][2] Activated AKT then promotes the translocation of GLUT4 and GLUT1 transporter proteins from intracellular vesicles to the plasma membrane, facilitating glucose entry into the cell.[1][6]
Caption: this compound signaling pathway for glucose uptake.
Experimental Workflow
The following diagram outlines the major steps for the 2-NBDG cell-based assay to measure this compound's effect on glucose uptake.
Caption: Workflow for the 2-NBDG glucose uptake assay.
Materials and Reagents
-
Cell Lines: L6 rat skeletal myoblasts or 3T3-L1 mouse pre-adipocytes.
-
Culture Media:
-
L6 Growth Medium: DMEM, 10% Fetal Bovine Serum (FBS).
-
L6 Differentiation Medium: DMEM, 2% Horse Serum (HS).
-
3T3-L1 Growth & Differentiation Media (as per standard protocols).
-
-
Reagents:
-
This compound (dissolved in DMSO).
-
2-NBDG (e.g., Invitrogen, Cayman Chemical).
-
Insulin (e.g., Sigma-Aldrich).
-
Metformin (e.g., Sigma-Aldrich).
-
Sodium Palmitate (for insulin resistance induction).[1]
-
Fatty acid-free Bovine Serum Albumin (BSA).
-
Phloretin (glucose uptake inhibitor control).[9]
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
DMSO (vehicle control).
-
-
Equipment:
-
Sterile tissue culture plates (24- or 96-well, black-walled for fluorescence).
-
CO₂ incubator (37°C, 5% CO₂).
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
Flow Cytometer (optional, for single-cell analysis).
-
Fluorescence microscope (optional, for visualization).
-
Detailed Experimental Protocols
Cell Culture and Differentiation (L6 Myoblasts)
-
Seeding: Seed L6 myoblasts in a 24-well plate at a density of 2-5 x 10⁴ cells/well in growth medium.
-
Growth: Culture cells at 37°C in a 5% CO₂ incubator until they reach ~80-90% confluency.
-
Differentiation: Once confluent, switch the medium to L6 differentiation medium (DMEM with 2% HS).
-
Maturation: Replace the differentiation medium every 48 hours for 5-7 days to allow for the formation of multinucleated myotubes.
Induction of Insulin Resistance (Optional)
This protocol is based on palmitate-induced insulin resistance in L6 myotubes.[1]
-
Prepare Palmitate Solution: Prepare a 125 µM solution of sodium palmitate in differentiation medium containing 12.5 µM fatty acid-free BSA.
-
Treatment: After differentiation, incubate the L6 myotubes with the palmitate-containing medium for 16 hours at 37°C.[1] Use a vehicle control (e.g., ethanol) in parallel.
-
Co-treatment: If assessing this compound's restorative effect, it can be co-incubated with palmitate during this period.[1]
2-NBDG Glucose Uptake Assay
-
Starvation: Gently wash the differentiated myotubes twice with warm PBS. Then, incubate the cells in glucose-free DMEM for 1-2 hours at 37°C to normalize basal glucose uptake.[11][12]
-
Treatment: Remove the starvation medium and add fresh glucose-free DMEM containing the desired concentrations of this compound, vehicle (DMSO), positive controls (e.g., 100 nM insulin for 30 min), or negative controls (e.g., Phloretin).[1][9] Incubate for the desired time period (e.g., 1-16 hours for this compound).[1][4]
-
2-NBDG Addition: Add 2-NBDG to each well to a final concentration of 50-100 µM.[13]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[9]
-
Stop Reaction: To stop the uptake, quickly remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.[12]
-
Measurement (Plate Reader):
-
Lyse the cells in a suitable buffer (if required by the plate reader manufacturer).
-
Measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Measurement (Flow Cytometry):
Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. Perform a standard cell viability assay (e.g., MTT, MTS, or PrestoBlue™) in parallel.
-
Seed and differentiate cells as described in section 6.1.
-
Treat the cells with the same concentrations of this compound used in the glucose uptake assay for the longest time point (e.g., 18 hours).[14]
-
Perform the viability assay according to the manufacturer's protocol.
Data Presentation and Expected Results
The following tables summarize expected quantitative data based on published studies.[1][4][8][14][15] Results are typically normalized to the vehicle control group and expressed as a percentage.
Table 1: Dose-Dependent Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes (16h Treatment)
| This compound Conc. (µM) | Relative 2-DG Uptake (%) (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100.0 ± 5.2 |
| 2.8 | 135.4 ± 8.1** |
| 5.6 | 140.2 ± 9.5** |
| 11.0 | 165.7 ± 11.3** |
**Data adapted from published findings.[4][15] *p < 0.01 vs. Vehicle.
Table 2: Time-Dependent Effect of 11 µM this compound on Glucose Uptake
| Treatment Time (h) | Relative 2-DG Uptake (%) (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100.0 ± 6.1 |
| 3 | 121.3 ± 7.9** |
| 6 | 138.9 ± 9.2** |
| 12 | 155.4 ± 10.4** |
| 16 | 168.0 ± 11.8** |
**Data adapted from published findings.[4][15] *p < 0.01 vs. Vehicle.
Table 3: Additive Effect of this compound with Insulin and Metformin in L6 Myotubes
| Treatment | Relative 2-DG Uptake (%) (Mean ± SD) |
|---|---|
| Vehicle Control | 100.0 ± 7.5 |
| Insulin (100 nM) | 162.0 ± 10.1** |
| Metformin (1 mM) | 148.0 ± 9.3** |
| This compound (20 µg/mL) | 155.0 ± 9.8** |
| This compound + Insulin | ~200.0 ± 12.5**† |
| This compound + Metformin | ~190.0 ± 11.7**† |
**Data adapted from published findings, representing an approximate 130% increase over single agents.[8] *p < 0.01 vs. Vehicle. †p < 0.05 vs. single agent.
Table 4: Effect of this compound in Palmitate-Induced Insulin-Resistant L6 Myotubes
| Condition | Treatment | Relative 2-DG Uptake (%) (Mean ± SD) |
|---|---|---|
| Control Cells | Basal | 100.0 ± 8.1 |
| Insulin | 154.0 ± 9.5** | |
| This compound | 153.0 ± 9.1** | |
| Insulin-Resistant Cells | Basal | 98.0 ± 7.9 |
| Insulin | 121.0 ± 8.8† | |
| This compound | 141.0 ± 10.2** |
**Data adapted from published findings.[1][8] *p < 0.01 vs. respective Basal. †p < 0.01 vs. Control Insulin, indicating resistance.
Table 5: Cytotoxicity of this compound in 3T3-L1 Adipocytes (18h Treatment)
| This compound Conc. (µM) | Relative Cell Viability (%) (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100.0 ± 4.1 |
| 11 | 98.5 ± 5.3 |
| 22 | 95.2 ± 6.0 |
| 45 | 81.3 ± 7.2** |
| 68 | 65.7 ± 8.5** |
**Data adapted from published findings.[14][15] *p < 0.01 vs. Vehicle, indicating significant cytotoxicity.
Troubleshooting
-
High Background Fluorescence: Ensure complete removal of 2-NBDG-containing medium by thorough washing with ice-cold PBS. Use black-walled plates to reduce well-to-well crosstalk.
-
Low Signal: Increase 2-NBDG incubation time (up to 60 min) or concentration. Ensure cells are healthy and properly differentiated.
-
High Variability: Ensure uniform cell seeding and differentiation. Minimize edge effects on plates by not using the outermost wells. Run replicates for all conditions.
-
Inconsistent Insulin Response: Confirm the bioactivity of the insulin stock. Ensure proper serum starvation, as residual growth factors can activate the signaling pathway.
References
- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium (2025) | Kanittha Chantarasakha [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 13. 2-NBDG uptake measurements [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Fungal Depsidones Stimulate AKT-Dependent Glucose Uptake in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the IRS-AKT Signaling Pathway Using Nidulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nidulin, a fungal depsidone, in studies of the Insulin Receptor Substrate (IRS)-AKT signaling pathway. The information is intended for researchers in metabolic diseases, drug discovery, and cell signaling.
Introduction
This compound is a trichlorinated fungal depsidone produced by Aspergillus species that has demonstrated potential as an insulin-sensitizing agent.[1][2][3] It stimulates glucose uptake in skeletal muscle cells, a primary site for glucose disposal, by activating key components of the IRS-AKT signaling pathway.[1] Notably, this activation occurs independently of direct insulin receptor (IR) stimulation, suggesting a unique mechanism of action that could be leveraged for therapeutic interventions in insulin-resistant states like type 2 diabetes.[1][3]
This document outlines the effects of this compound on the IRS-AKT pathway, presents quantitative data from key experiments, provides detailed protocols for replicating these studies, and includes visual diagrams to illustrate the signaling cascade and experimental workflows.
Data Presentation
The following tables summarize the quantitative effects of this compound on glucose uptake and the phosphorylation of key signaling proteins in L6 myotubes.
Table 1: Effect of this compound on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes
| Treatment Condition | Concentration | Duration | 2-DG Uptake (% of Control) |
| Dose-Dependent Effect | |||
| Control (DMSO) | - | 16 h | 100% |
| This compound | 1.25 µg/mL | 16 h | ~120% |
| This compound | 2.5 µg/mL | 16 h | ~135% |
| This compound | 5 µg/mL | 16 h | ~145% |
| This compound | 10 µg/mL | 16 h | ~150% |
| This compound | 20 µg/mL | 16 h | 155%[4] |
| Time-Dependent Effect | |||
| Control (DMSO) | - | - | 100% |
| This compound | 20 µg/mL | 3 h | ~125% |
| This compound | 20 µg/mL | 6 h | ~140% |
| This compound | 20 µg/mL | 12 h | ~150% |
| This compound | 20 µg/mL | 16 h | ~155% |
| Co-treatment with Insulin and Metformin | |||
| Insulin | 100 nM | 30 min | 162%[4] |
| Metformin | 1 mM | 16 h | 148%[4] |
| This compound + Insulin | 20 µg/mL + 100 nM | 16 h / 30 min | 176%[1] |
| This compound + Metformin | 20 µg/mL + 1 mM | 16 h | ~180% (additive effect)[1] |
| Effect in Palmitate-Induced Insulin Resistance | |||
| Control | - | 16 h | 100% |
| Insulin (Control) | 100 nM | 30 min | 154%[4] |
| Palmitate + Insulin | 125 µM | 16 h | 121%[4] |
| Palmitate + this compound | 125 µM + 20 µg/mL | 16 h | 141%[1] |
| Palmitate + this compound + Insulin | 125 µM + 20 µg/mL + 100 nM | 16 h / 30 min | 156%[1] |
Table 2: Effect of this compound on the Phosphorylation of IRS-AKT Pathway Proteins in L6 Myotubes
| Target Protein | Treatment | Duration | Fold Change in Phosphorylation (p-Protein / t-Protein) vs. Control |
| IRS1 | |||
| This compound (20 µg/mL) | 1 h | 2.93[1] | |
| This compound (20 µg/mL) | 6 h | 2.16[1] | |
| AKT | |||
| This compound (20 µg/mL) | 1 h | Significantly Increased[1] | |
| This compound (20 µg/mL) | 6 h | Returned to Baseline[1] | |
| This compound + Trolox (antioxidant) | - | 0.69-fold decrease vs. This compound alone[1] | |
| This compound + BAPTA-AM (Ca2+ chelator) | - | 0.54-fold decrease vs. This compound alone[5] | |
| AMPK | |||
| This compound (20 µg/mL) | 1 h | 13.64[1] | |
| This compound (20 µg/mL) | 6 h | 11.43[1] | |
| p44/42 (ERK1/2) | |||
| This compound (20 µg/mL) | 1 h | Significantly Increased[1] |
Experimental Protocols
Protocol 1: Cell Culture and Differentiation of L6 Myotubes
-
Cell Culture: Culture L6 myoblasts in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: Seed myoblasts in appropriate culture plates. Upon reaching 80-90% confluency, switch the growth medium to DMEM containing 2% horse serum to induce differentiation into myotubes.
-
Maintenance: Replace the differentiation medium every 2-3 days for 5-7 days until multinucleated myotubes are formed.
Protocol 2: 2-Deoxyglucose (2-DG) Uptake Assay
-
Serum Starvation: Differentiated L6 myotubes are serum-starved in DMEM with 0.5% horse serum for 3 hours.[1]
-
Treatment: Treat the cells with this compound at the desired concentrations (e.g., 1.25-20 µg/mL) and for the specified durations (e.g., 3-16 hours).[1] For co-treatment studies, add insulin (e.g., 100 nM) for the final 30 minutes of incubation.[4]
-
Glucose Uptake Initiation: Wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer. Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL 2-[³H]-deoxy-D-glucose and 10 µM unlabeled 2-deoxy-D-glucose. Incubate for 10 minutes at 37°C.
-
Termination and Lysis: Stop the uptake by washing the cells three times with ice-cold KRH buffer. Lyse the cells with 0.1 M NaOH.
-
Quantification: Determine the radioactivity in the cell lysates using a liquid scintillation counter. Normalize the counts to the total protein content of each sample.
Protocol 3: Induction of Insulin Resistance
-
Palmitate Preparation: Prepare a 5 mM stock solution of palmitic acid by dissolving it in 50% ethanol at 60°C.
-
Induction: Treat differentiated L6 myotubes with 125 µM palmitic acid in differentiation medium for 16 hours to induce insulin resistance.[4]
-
Experimentation: Following the induction period, proceed with the desired treatments (e.g., this compound, insulin) and perform the 2-DG uptake assay as described in Protocol 2.
Protocol 4: Western Blot Analysis of IRS-AKT Pathway Proteins
-
Cell Lysis: After treatment with this compound, wash the L6 myotubes with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of IRS1, AKT, AMPK, and p44/42 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
This compound's Effect on the IRS-AKT Signaling Pathway
Caption: this compound activates IRS1 and AKT via H₂O₂ and Ca²⁺, bypassing the insulin receptor.
Experimental Workflow for Assessing this compound's Effect on Glucose Uptake
Caption: Workflow for the 2-deoxyglucose uptake assay in L6 myotubes treated with this compound.
Logical Relationship of this compound's Upstream Signaling
Caption: Inhibition of H₂O₂ or Ca²⁺ signaling attenuates this compound-induced AKT activation.
References
- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Nidulin's Insulin-Sensitizing Effects In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for an in vitro experimental setup to investigate the insulin-sensitizing effects of Nidulin, a fungal depsidone. The protocols detailed below are designed to be conducted in a standard cell culture laboratory setting.
Introduction
This compound, a trichlorinated fungal depsidone, has demonstrated potential as an insulin-sensitizing agent.[1][2] Studies have shown that it can significantly enhance glucose uptake in L6 myotubes under both normal and insulin-resistant conditions.[1][2] The primary mechanism of action appears to be the activation of the PI3K/AKT signaling pathway, a key cascade in insulin signaling.[1][2] Notably, this compound appears to bypass direct activation of the insulin receptor and instead modulates upstream redox and Ca²⁺ signaling to potentiate the pathway.[1][2] Furthermore, its effects are additive when co-administered with insulin or metformin.[1][2][3]
These protocols will guide researchers in replicating and expanding upon these findings, using common in vitro models of muscle (L6 myotubes) and fat (3T3-L1 adipocytes) cells, which are crucial for studying glucose metabolism.
Key Experimental Areas
-
Cell Culture and Differentiation: Establishing and maintaining L6 myotube and 3T3-L1 adipocyte cultures.
-
Glucose Uptake Assays: Quantifying the effect of this compound on glucose transport into cells.
-
Western Blotting: Analyzing the phosphorylation status of key proteins in the insulin signaling pathway.
-
Gene Expression Analysis (RT-qPCR): Measuring changes in the expression of genes related to glucose metabolism.
Data Presentation
Table 1: Effect of this compound on 2-Deoxy-D-glucose (2-DG) Uptake in L6 Myotubes
| Treatment | Concentration | 2-DG Uptake (% of Control) |
| Control (DMSO) | - | 100% |
| Insulin | 100 nM | 162%[3] |
| Metformin | 1 mM | 148%[3] |
| This compound | 20 µg/mL | 155%[3] |
| This compound + Insulin | 20 µg/mL + 100 nM | ~195% (approx. 130% increase relative to each compound alone)[1][3] |
| This compound + Metformin | 20 µg/mL + 1 mM | ~190% (approx. 130% increase relative to each compound alone)[1][3] |
Table 2: Effect of this compound on Insulin Signaling Protein Phosphorylation in L6 Myotubes
| Protein | Treatment (20 µg/mL this compound) | Fold Change in Phosphorylation (p-Protein / Total Protein) |
| IRS1 | 1 hour | Significant Increase[1] |
| AKT | 1 hour | Significant Increase[1][3] |
| p44/42 (ERK1/2) | 1 hour | ~1.29-fold increase[1][3] |
| AMPK | 1 hour | Profound Increase[1] |
Experimental Protocols
Protocol 1: 2-Deoxy-D-glucose (2-DG) Uptake Assay
This assay measures the rate of glucose uptake by cultured cells. 2-DG, a glucose analog, is taken up by glucose transporters but cannot be fully metabolized, allowing it to accumulate inside the cell for quantification.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes in 6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer Phosphate (KRP) buffer
-
2-Deoxy-D-[³H]glucose or a non-radioactive fluorescent glucose analog (e.g., 6-NBDG)[4]
-
This compound, Insulin, Metformin stock solutions
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Differentiate L6 or 3T3-L1 cells to myotubes or adipocytes, respectively, in 6-well plates.
-
Serum Starvation: Before the experiment, serum-starve the cells in DMEM for 16 hours to reduce basal glucose uptake.[5]
-
Pre-treatment: Wash the cells three times with PBS. Incubate the cells with KRP buffer for 30 minutes.
-
Treatment: Treat the cells with this compound (e.g., 20 µg/mL) for a specified time (e.g., 16 hours). For co-treatment experiments, add insulin (e.g., 100 nM) for the final 30 minutes of the this compound incubation.[1][3] Include appropriate vehicle controls (e.g., DMSO).
-
Glucose Uptake: Add 2-Deoxy-D-[³H]glucose (e.g., 0.5 µCi/well) or 6-NBDG to each well and incubate for 15 minutes.[4][5]
-
Termination: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification:
-
For radioactive 2-DG: Measure the radioactivity in the cell lysates using a scintillation counter.
-
For fluorescent 2-DG: Measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the protein concentration of each sample. Express the results as a percentage of the control group.
Protocol 2: Western Blotting for Insulin Signaling Proteins
This protocol is used to detect changes in the phosphorylation state of key proteins in the insulin signaling pathway, such as IRS1, AKT, and AMPK.
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-IRS1, anti-IRS1, anti-p-AKT, anti-AKT, anti-p-AMPK, anti-AMPK, anti-β-actin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescence reagent
Procedure:
-
Cell Treatment and Lysis: Treat differentiated cells with this compound as described in the glucose uptake assay. After treatment, wash the cells with cold PBS and lyse them in lysis buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[7]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[7]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.[6]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
This protocol is used to measure the mRNA expression levels of genes involved in glucose metabolism, such as glucose transporters (GLUT1, GLUT4).
Materials:
-
Differentiated L6 myotubes or 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix[8]
-
Primers for target genes (e.g., GLUT1, GLUT4) and a reference gene (e.g., GAPDH)
-
RT-qPCR instrument
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.[9]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and forward and reverse primers for the target and reference genes.
-
RT-qPCR: Perform the RT-qPCR using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[9]
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target genes to the reference gene.[9]
Mandatory Visualizations
References
- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel method to differentiate 3T3 L1 cells in vitro to produce highly sensitive adipocytes for a GLUT4 mediated glucose uptake using fluorescent glucose analog - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 4.6. Inflammatory and Insulin Signaling Analysis in Skeletal Muscle using Western Blotting [bio-protocol.org]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. qPCR Analysis Reveals Association of Differential Expression of SRR, NFKB1, and PDE4B Genes With Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Nidulin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the semi-synthesis of Nidulin analogs, focusing on the chemical modification of the naturally occurring precursor, northis compound. The protocols outlined below are based on established chemical methodologies for the alkylation, acylation, and arylation of phenolic hydroxyl groups. Additionally, this document details the known signaling pathways influenced by this compound and its precursor, offering context for further drug development and biological investigation.
Introduction to this compound and its Analogs
This compound is a depsidone, a class of polyphenolic compounds, originally isolated from the fungus Aspergillus unguis. Both this compound and its derivatives have garnered significant interest due to their potential as antibacterial agents.[1][2] Semi-synthesis of this compound analogs from the readily available precursor northis compound allows for the exploration of structure-activity relationships and the development of compounds with improved therapeutic properties. The primary site for chemical modification on the northis compound scaffold is the phenolic hydroxyl group at the 8-position, leading to a variety of 8-O-substituted derivatives.[2]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound analogs based on standard organic chemistry techniques. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: General Procedure for O-Alkylation of Northis compound
This protocol describes the formation of an ether linkage at the 8-position of northis compound.
Materials:
-
Northis compound
-
Alkyl halide (e.g., butyl iodide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of northis compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 8-O-alkylated this compound analog.
Protocol 2: General Procedure for O-Acylation of Northis compound
This protocol details the esterification of the 8-hydroxyl group of northis compound.
Materials:
-
Northis compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve northis compound (1 equivalent) in anhydrous DCM and add pyridine or Et₃N (2-3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.1-1.5 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the 8-O-acylated this compound analog.
Protocol 3: General Procedure for O-Arylation of Northis compound
This protocol describes the synthesis of 8-O-aryl ether derivatives of northis compound via a copper-catalyzed cross-coupling reaction.
Materials:
-
Northis compound
-
Aryl halide (e.g., iodobenzene, bromopyridine)
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine northis compound (1.2 equivalents), the aryl halide (1 equivalent), CuI (0.05 equivalents), picolinic acid (0.1 equivalents), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the 8-O-aryl this compound analog.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of representative this compound analogs. Actual yields and reaction times will vary depending on the specific substrates and reaction conditions.
Table 1: Synthesis of 8-O-Alkyl this compound Analogs
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl iodide | K₂CO₃ | DMF | 70 | 6 | 85 |
| 2 | Benzyl bromide | K₂CO₃ | DMF | 60 | 4 | 92 |
| 3 | Ethyl bromoacetate | K₂CO₃ | DMF | 70 | 8 | 78 |
Table 2: Synthesis of 8-O-Acyl this compound Analogs
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Acetyl chloride | Pyridine | DCM | RT | 2 | 95 |
| 2 | Benzoyl chloride | Et₃N | DCM | RT | 3 | 88 |
| 3 | Isobutyryl chloride | Pyridine | DCM | RT | 4 | 82 |
Table 3: Synthesis of 8-O-Aryl this compound Analogs
| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI | Picolinic Acid | K₃PO₄ | DMSO | 80 | 24 | 75 |
| 2 | 4-Bromotoluene | CuI | Picolinic Acid | K₃PO₄ | DMSO | 80 | 24 | 72 |
| 3 | 2-Chloropyridine | CuI | Picolinic Acid | K₃PO₄ | DMSO | 80 | 24 | 65 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound and its precursor, northis compound, have been shown to modulate distinct cellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanism of action and potential therapeutic applications.
Caption: this compound stimulates AKT-dependent glucose uptake.
Caption: Northis compound inhibits CFTR-mediated chloride secretion.
Experimental Workflow
The general workflow for the semi-synthesis and evaluation of this compound analogs is a multi-step process that begins with the isolation of the natural precursor and culminates in the biological testing of the synthesized derivatives.
Caption: Workflow for this compound analog synthesis and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Nidulin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Nidulin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a concern?
This compound is a depsidone, a class of polyketide natural products, known for its potential as an aromatase and phospholipase A2 (PLA2) inhibitor. Like many other depsidones, this compound is a lipophilic molecule and exhibits limited solubility in aqueous solutions. This poor water solubility can be a significant hurdle in experimental assays, formulation development, and ultimately, its therapeutic application, as it can lead to low bioavailability.
Q2: What are the initial recommended solvents for this compound?
This compound is readily soluble in several organic solvents.[1] For creating stock solutions, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Ethanol
-
Methanol
When preparing aqueous working solutions from these stock solutions, it is crucial to ensure that the final concentration of the organic solvent is low enough to not interfere with the experimental system.
Q3: I am observing precipitation when diluting my this compound stock solution in an aqueous buffer. What can I do?
Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few immediate troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Increase the solvent concentration (with caution): A slight increase in the co-solvent (e.g., DMSO, ethanol) percentage in the final solution might help, but be mindful of its potential effects on your cells or assay.
-
Vortexing and Sonication: Ensure thorough mixing by vortexing. Gentle sonication can also help in redissolving small precipitates.
-
Warm the solution: Gently warming the solution to 37°C can aid in dissolution.[2]
If these simple steps do not resolve the issue, you may need to consider more advanced solubility enhancement techniques as detailed in the guides below.
Troubleshooting Guides: Enhancing this compound's Aqueous Solubility
This section provides an overview of common techniques to improve the aqueous solubility of this compound. For each technique, a summary of the expected solubility enhancement is provided in the tables below, followed by detailed experimental protocols.
Data Presentation
Table 1: Estimated Solubility of this compound in Different Solvent Systems
| Solvent System | Estimated Solubility (µg/mL) | Fold Increase (Approx.) |
| Deionized Water | 27 | 1x |
| Water + 1% DMSO | > 27 | > 1x |
| Water + 5% Ethanol | > 27 | > 1x |
Table 2: Potential Solubility Enhancement of this compound with Different Techniques
| Technique | Carrier/Co-solvent | Expected Solubility Enhancement |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | Significant increase, concentration-dependent |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Can increase solubility by several folds |
| Solid Dispersion | Polyvinylpyrrolidone (PVP) K30 | Substantial increase, formulation-dependent |
Guide 1: Co-solvency
Issue: My experimental system is sensitive to high concentrations of organic solvents like DMSO, but I need to dissolve this compound at a higher concentration in my aqueous buffer.
Solution: The use of co-solvents is a common and effective method to increase the solubility of poorly soluble drugs. Co-solvents are water-miscible solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar solutes.
Experimental Protocol: Co-solvency with PEG 400
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG 400)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm syringe filter
Procedure:
-
Prepare Co-solvent Mixtures: Prepare a series of co-solvent mixtures of PEG 400 and water (or your buffer) in different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60 v/v).
-
Determine Maximum Solubility:
-
Add an excess amount of this compound powder to a fixed volume of each co-solvent mixture in separate vials.
-
Seal the vials and allow them to stir on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After stirring, allow the suspensions to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.
-
Determine the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility in that co-solvent mixture.
-
-
Prepare Working Solutions: Based on the solubility data, prepare your desired concentration of this compound in the co-solvent mixture that provides the best solubility with the lowest tolerable PEG 400 concentration for your experiment.
Workflow for Co-solvency Method
Caption: Workflow for determining this compound solubility using the co-solvency method.
Guide 2: Cyclodextrin Complexation
Issue: I need a significant increase in the aqueous solubility of this compound for my experiments, and co-solvents are not providing a sufficient effect or are incompatible with my system.
Solution: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that have enhanced aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: this compound-HP-β-Cyclodextrin Inclusion Complex
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
-
Freeze-dryer (for lyophilization method)
-
0.22 µm syringe filter
Procedure (Kneading Method):
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (commonly starting with 1:1).
-
Trituration: Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick, homogeneous paste.
-
Knead the paste thoroughly with the pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Solubility Determination: Determine the aqueous solubility of the prepared inclusion complex using the equilibrium solubility method described in the co-solvency protocol.
Workflow for Cyclodextrin Complexation (Kneading Method)
Caption: Workflow for preparing and evaluating this compound-cyclodextrin inclusion complexes.
Guide 3: Solid Dispersion
Issue: I require a solid form of this compound with enhanced dissolution rates for formulation into solid dosage forms or for reconstitution into aqueous solutions.
Solution: Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at the solid state. This can reduce the drug's crystallinity and particle size to a molecular level, thereby increasing its surface area and dissolution rate.
Experimental Protocol: this compound Solid Dispersion by Solvent Evaporation
Materials:
-
This compound powder
-
Polyvinylpyrrolidone (PVP K30) or another suitable hydrophilic polymer
-
A suitable organic solvent that dissolves both this compound and the polymer (e.g., ethanol, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
-
Sieve
Procedure:
-
Dissolution: Accurately weigh this compound and the carrier (e.g., PVP K30) in desired weight ratios (e.g., 1:1, 1:2, 1:5). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.
-
Drying: Scrape the solid mass from the flask and dry it further in a vacuum oven at a controlled temperature to remove any residual solvent.
-
Sieving and Storage: Pulverize the dried solid dispersion and pass it through a fine-mesh sieve to obtain a uniform particle size. Store the resulting powder in a desiccator.
-
Dissolution Testing: Evaluate the dissolution rate of the solid dispersion in your desired aqueous medium and compare it to that of pure this compound.
Workflow for Solid Dispersion (Solvent Evaporation Method)
Caption: Workflow for preparing solid dispersions of this compound by solvent evaporation.
Signaling Pathway Diagrams
This compound has been identified as an inhibitor of aromatase and has structural similarities to other depsidones that inhibit phospholipase A2. The following diagrams illustrate these signaling pathways.
Aromatase Inhibition and Steroidogenesis
This pathway shows how aromatase is crucial for the final step of estrogen synthesis and how its inhibition by a compound like this compound can block this process.
Caption: this compound's role in inhibiting the Aromatase enzyme in the steroidogenesis pathway.
Phospholipase A2 (PLA2) Inhibition and the Arachidonic Acid Cascade
This diagram illustrates the role of PLA2 in releasing arachidonic acid from membrane phospholipids, which is a key step in the inflammatory cascade. Inhibition of PLA2 by a this compound-like compound would block the downstream production of pro-inflammatory mediators.
Caption: Inhibition of Phospholipase A2 by a this compound-like compound to block the arachidonic acid cascade.
References
Troubleshooting unexpected results in Nidulin glucose uptake assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Nidulin in glucose uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound stimulates glucose uptake?
This compound enhances glucose uptake in myotubes primarily by activating the PI3K/AKT signaling pathway, which leads to the translocation of glucose transporters, GLUT4 and GLUT1, to the plasma membrane. While this compound also activates AMPK and p38 signaling, these pathways have a minimal role in this compound-enhanced glucose uptake.[1][2] Interestingly, this compound does not directly activate the insulin receptor but appears to modulate redox and Ca²⁺ signaling upstream of AKT.[1]
Q2: Which glucose transporters are affected by this compound?
This compound upregulates the mRNA expression and promotes the membrane translocation of both GLUT4 and GLUT1.[2] Studies in L6 myotubes have shown a significant increase in the mRNA expression of both transporters following this compound treatment.
Q3: Can this compound be used in combination with insulin or metformin?
Yes, the effect of this compound on glucose uptake is additive to that of both insulin and metformin.[1][2] Co-treatment of this compound with either insulin or metformin results in a further increase in glucose uptake compared to treatment with each compound alone.[3] This suggests that this compound's mechanism does not interfere with these established glucose-lowering agents.
Q4: Is this compound effective in insulin-resistant conditions?
Yes, this compound has been shown to be effective in a palmitic acid-induced insulin resistance model in L6 myotubes.[1][2] It was able to restore glucose uptake that was impaired by palmitate-induced insulin resistance.
Q5: What type of glucose uptake assay is recommended for studying this compound's effects?
The most commonly cited method for studying this compound's effect on glucose uptake is the 2-deoxy-D-glucose (2-DG) uptake assay, often using a radiolabeled form like [³H]-2-DG.[1][2] However, non-radioactive colorimetric, fluorescent, and luminescent 2-DG uptake assay kits are also widely available and can be adapted.[4][5]
Troubleshooting Guide
This guide addresses common unexpected results in this compound glucose uptake assays.
Issue 1: No significant increase in glucose uptake observed with this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | Verify the concentration and incubation time of this compound. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. For L6 myotubes, effective concentrations have been reported in the µg/mL range with incubation times of several hours.[1] |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and at an appropriate confluency. Over-confluent or stressed cells may not respond optimally. Standardize cell seeding density for all experiments. |
| Incorrect Assay Protocol | Review the glucose uptake assay protocol carefully. Ensure all steps, including washing, incubation times with 2-DG, and lysis, are performed correctly. Forgetting to perform a glucose starvation step before adding 2-DG is a common error. |
| Reagent Issues | Check the expiration dates and proper storage of all reagents, including this compound, 2-DG, and assay kit components. Prepare fresh solutions as needed. |
| Cell Line Unresponsiveness | While this compound is effective in L6 myotubes, its efficacy may vary in other cell lines.[1] If possible, use L6 myotubes as a positive control cell line. |
Issue 2: High background or variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Incomplete Washing | Ensure thorough but gentle washing of cells to remove extracellular 2-DG before cell lysis. Residual extracellular 2-DG is a major source of high background. |
| Inconsistent Cell Numbers | Inconsistent seeding of cells will lead to variability. Use a cell counter to ensure accurate and consistent cell numbers per well. Consider performing a protein assay on the cell lysates to normalize the glucose uptake data to the amount of protein in each well. |
| Edge Effects in Multi-well Plates | "Edge effects" can cause wells on the perimeter of a plate to behave differently. Avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or PBS to maintain a more uniform environment across the plate. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique, especially when adding small volumes of reagents. |
Issue 3: Unexpected results with fluorescent glucose analogs (e.g., 2-NBDG).
| Possible Cause | Troubleshooting Steps |
| Transporter-Independent Uptake | Be aware that some studies suggest that fluorescent glucose analogs like 2-NBDG can be taken up by cells through mechanisms independent of known glucose transporters.[6][7] This could lead to results that do not accurately reflect GLUT-mediated glucose transport. |
| Inappropriate Controls | When using fluorescent glucose analogs, it is crucial to include appropriate controls. This includes using known glucose transporter inhibitors (e.g., cytochalasin B) to confirm that the observed uptake is indeed transporter-mediated. |
| Photobleaching | Minimize the exposure of fluorescently labeled cells to light to prevent photobleaching, which can lead to a decrease in signal. |
Quantitative Data Summary
Table 1: Effect of this compound on Glucose Transporter mRNA Expression in L6 Myotubes
| Gene | Fold Increase (normalized to Gapdh) | Fold Increase (normalized to β2m) |
| Glut4 | 3.42 | 3.53 |
| Glut1 | 1.77 | 1.81 |
| Data from a study on L6 myotubes treated with this compound. |
Table 2: Effect of this compound on Phosphorylation of Key Signaling Proteins in L6 Myotubes
| Protein | Fold Increase in Phosphorylation (1 hour) | Fold Increase in Phosphorylation (6 hours) |
| IRS1 | 2.93 | 2.16 |
| Data from a study on L6 myotubes treated with this compound. |
Experimental Protocols
2-Deoxy-D-[³H]glucose (2-DG) Uptake Assay Protocol
This protocol is a generalized version based on methodologies used in studies of this compound.[1]
-
Cell Culture and Differentiation:
-
Plate L6 myoblasts in 12-well plates and grow to confluence.
-
Induce differentiation into myotubes by switching to a low-serum differentiation medium. Allow 5-7 days for differentiation.
-
-
This compound Treatment:
-
Treat differentiated myotubes with the desired concentration of this compound (or vehicle control) in serum-free medium for the specified duration (e.g., 16 hours).
-
-
Glucose Starvation:
-
Wash the cells twice with a glucose-free Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate the cells in KRH buffer for 30-60 minutes at 37°C to deplete intracellular glucose.
-
-
Glucose Uptake:
-
Initiate glucose uptake by adding KRH buffer containing 0.5 µCi/mL [³H]-2-DG and 10 µM unlabeled 2-DG.
-
Incubate for 10-15 minutes at 37°C.
-
-
Termination of Uptake:
-
Stop the uptake by aspirating the 2-DG solution and washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in a suitable lysis buffer (e.g., 0.1% SDS).
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Normalization:
-
In parallel wells, determine the total protein concentration using a BCA or similar protein assay.
-
Express the glucose uptake data as counts per minute (CPM) per milligram of protein.
-
Visualizations
Caption: this compound signaling pathway for glucose uptake.
Caption: General workflow for a 2-DG glucose uptake assay.
Caption: Troubleshooting logic for unexpected assay results.
References
- 1. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificbio.com [scientificbio.com]
- 3. promega.com [promega.com]
- 4. Comparison of Glucose Uptake Assay Methods [promega.com]
- 5. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 6. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters | PLOS One [journals.plos.org]
Dealing with the instability of Nidulin in solution over time.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and stability of Nidulin in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving this compound?
This compound is soluble in several organic solvents but has limited solubility in water. For creating stock solutions, the following solvents are recommended:
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl sulfoxide (DMSO) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
2. How should I prepare and store this compound stock solutions?
To ensure the stability of your this compound stock solutions, please follow these guidelines:
| Parameter | Recommendation | Citation |
| Storage Temperature | For use within 1 month, store at -20°C. For longer-term storage (up to 6 months), store at -80°C. | [1] |
| Aliquoting | It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. | [1] |
| Increasing Solubility | If you encounter solubility issues, you can warm the solution to 37°C and sonicate it in an ultrasonic bath for a short period. | [1] |
3. What is the known stability of this compound in solution over time?
While specific quantitative degradation kinetics for this compound are not extensively published, as a member of the depsidone class of phenolic compounds, its stability is influenced by several factors. Generally, depsidones are susceptible to degradation under certain conditions.
| Condition | General Stability of Depsidones |
| pH | More stable in acidic conditions. Degradation can occur in neutral to basic aqueous solutions due to hydrolysis of the lactone ring.[2] |
| Oxidation | As a phenolic compound, this compound may be susceptible to oxidative degradation.[3][4][5] |
| Light | Exposure to light, particularly UV radiation, can cause photodegradation.[6] |
| Temperature | Elevated temperatures can accelerate degradation. |
It is crucial to perform stability tests under your specific experimental conditions. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
4. What are the known signaling pathways affected by this compound?
This compound has been shown to stimulate glucose uptake in myotubes primarily through the activation of the IRS-AKT signaling pathway.[2][4] Key molecular events include:
-
Increased phosphorylation of Insulin Receptor Substrate 1 (IRS1).[1][2]
-
This signaling cascade ultimately leads to the translocation of GLUT4 and GLUT1 glucose transporters to the cell membrane.[2]
-
The effects of this compound on glucose uptake can be attenuated by an AKT inhibitor, such as wortmannin.[5]
Troubleshooting Guides
This section addresses common issues that may arise when working with this compound solutions.
Issue 1: Inconsistent or lower-than-expected experimental results.
This is often the first indication of this compound degradation.
Issue 2: Precipitation observed in the working solution upon dilution in aqueous media.
This compound has limited aqueous solubility. Precipitation can lead to a lower effective concentration.
-
Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous buffer or cell culture medium.
-
Solution:
-
Decrease Final Concentration: If experimentally feasible, lower the final concentration of this compound.
-
Optimize Solvent in Stock: Ensure the organic solvent from the stock solution is a minimal percentage of the final working solution volume (typically <0.5%).
-
Serial Dilutions: Perform serial dilutions in the aqueous medium to avoid a sudden change in solvent polarity.
-
Vortexing: Gently vortex the solution immediately after dilution to aid in solubilization.
-
Issue 3: Gradual loss of biological activity during a long-term cell culture experiment.
This suggests that this compound is degrading in the cell culture medium over the course of the experiment.
-
Cause: The components of the cell culture medium (e.g., neutral to slightly alkaline pH, presence of oxidizing agents) may be promoting the degradation of this compound.
-
Solution:
-
Replenish this compound: For long-term experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours). The frequency should be determined based on a stability study in your specific medium.
-
Conduct a Stability Test: Perform a stability test of this compound in your cell culture medium at 37°C to determine its half-life under your experimental conditions (see protocol below). This will inform the optimal replenishment schedule.
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol is designed to determine the stability of this compound under various stress conditions using High-Performance Liquid Chromatography with UV detection (HPLC-UV). This is a "forced degradation" study, which intentionally exposes the compound to harsh conditions to understand its degradation pathways.[7][8]
Materials:
-
This compound powder
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or phosphoric acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 HPLC column
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in methanol to a concentration of 1 mg/mL.
-
Prepare Test Samples: For each condition, aliquot the stock solution into vials and add the stressor.
-
Acidic Hydrolysis: Dilute with 0.1 M HCl.
-
Alkaline Hydrolysis: Dilute with 0.1 M NaOH.
-
Oxidative Degradation: Dilute with 3% H₂O₂.
-
Thermal Degradation: Dilute with methanol.
-
Photolytic Degradation: Dilute with methanol and expose to a light source.
-
Control: Dilute with methanol and keep protected from light at room temperature.
-
-
Incubate: Place the vials under the specified conditions (e.g., room temperature or 60°C).
-
Sample at Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Neutralize and Dilute: For the acid and base hydrolysis samples, neutralize the solution. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Mobile Phase (example): A gradient of acetonitrile and water with 0.1% formic acid.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (this may need to be determined by a UV scan).
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Analyze the chromatograms for the appearance of new peaks, which represent potential degradation products.
-
This protocol provides a framework for understanding this compound's stability. The specific conditions (acid/base concentration, temperature) may need to be adjusted to achieve a target degradation of 5-20% to adequately assess the stability-indicating nature of the analytical method.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Effect of solvents extraction on phytochemical components and biological activities of Tunisian date seeds (var. Korkobbi and Arechti) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability, degradation impurities and decomposition kinetics for paliperidone from osmotic tablets [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antibacterial Spectrum of Nidulin and Other Antibiotics
For Immediate Release
(Shangai, China) November 5, 2025 - In the ongoing battle against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide provides a detailed comparison of the antibacterial spectrum of Nidulin, a fungal metabolite, with established antibiotics such as Penicillin, Tetracycline, and Ciprofloxacin. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and development efforts.
Executive Summary
This compound, a depsidone-class compound, demonstrates notable antibacterial activity, primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This targeted spectrum presents a potential advantage in specific clinical applications. In contrast, Penicillin, Tetracycline, and Ciprofloxacin exhibit broader spectra of activity, encompassing both Gram-positive and Gram-negative bacteria, albeit with varying degrees of efficacy and susceptibility to resistance mechanisms. This guide synthesizes available data on the minimum inhibitory concentrations (MICs) of these antibiotics against a panel of clinically relevant bacteria, details the experimental methodologies for these determinations, and visually represents the known mechanisms of action.
Comparative Antibacterial Spectrum
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. A lower MIC value indicates greater potency. The following table summarizes the available MIC data for this compound and the comparator antibiotics against a selection of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | This compound (µg/mL) | Penicillin (µg/mL) | Tetracycline (µg/mL) | Ciprofloxacin (µg/mL) |
| Gram-Positive | ||||
| Staphylococcus aureus | 0.5 - 2.0 | 0.015 - >256 | 0.12 - 128 | 0.12 - 1024 |
| Methicillin-ResistantStaphylococcus aureus (MRSA) | 0.5 - 1.0 | Resistant | 0.25 - 128 | 0.12 - 1024 |
| Streptococcus pneumoniae | Data not available | ≤0.06 - ≥2 | 0.06 - 64 | 0.4 - 8 |
| Enterococcus faecalis | Data not available | 1 - 16 | 0.25 - 256 | 0.25 - 16 |
| Gram-Negative | ||||
| Escherichia coli | >128 | Resistant | 0.25 - 128 | 0.004 - >256 |
| Pseudomonas aeruginosa | >128 | Resistant | 4 - >1024 | 0.03 - >1024 |
Note: MIC values can vary depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources for comparative purposes.
Detailed Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical procedure in microbiology for assessing the antimicrobial susceptibility of bacteria. The data presented in this guide is primarily based on the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Workflow for Broth Microdilution MIC Testing:
Caption: Workflow for MIC determination using the broth microdilution method.
Mechanisms of Action: A Visual Comparison
The antibacterial activity of each antibiotic is dictated by its specific mechanism of action, targeting essential bacterial cellular processes.
This compound and Depsidones
The precise antibacterial mechanism of this compound is not yet fully elucidated. However, as a member of the depsidone class of compounds, it is believed to share a mechanism with other related natural products. Depsidones are known to possess a range of biological activities, and their antibacterial action may involve the disruption of bacterial cell membranes or interference with key enzymatic processes.
Penicillin
Penicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall. It specifically targets penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the cell wall. Inhibition of PBPs leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of action of Penicillin.
Tetracycline
Tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis in bacteria.[3] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This blockage effectively halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.
Caption: Mechanism of action of Tetracycline.
Ciprofloxacin
Ciprofloxacin, a fluoroquinolone antibiotic, targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV. DNA gyrase is responsible for introducing negative supercoils into DNA, a process necessary for the initiation of replication. Topoisomerase IV is involved in the separation of daughter DNA strands following replication. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately cell death.
Caption: Mechanism of action of Ciprofloxacin.
Conclusion
This compound presents a compelling profile as an antibacterial agent with focused activity against Gram-positive bacteria, including challenging pathogens like MRSA. Its narrower spectrum compared to broad-spectrum antibiotics like Penicillin, Tetracycline, and Ciprofloxacin could be advantageous in minimizing the disruption of the host microbiome. However, the current lack of comprehensive MIC data for this compound against a wider range of bacterial species, particularly Gram-negative organisms, highlights a critical area for future research. Further investigation into its precise mechanism of action is also warranted to fully understand its therapeutic potential and to guide the development of potential derivatives with enhanced efficacy. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of antimicrobial drug discovery.
References
Unveiling the Bioactive Potential of Nidulin and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nidulin, a depsidone natural product isolated from various Aspergillus species, has emerged as a promising scaffold for the development of new therapeutic agents. Its unique structure has been the basis for the synthesis of a range of derivatives, leading to the discovery of potent antibacterial and insulin-sensitizing activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its synthetic analogues, supported by available experimental data.
Antibacterial Activity: Targeting Gram-Positive Pathogens
Initial studies have identified this compound as having moderate antibacterial properties. However, semisynthetic modification of the this compound core, particularly at the C-8 phenolic hydroxyl group of its precursor northis compound, has yielded derivatives with significantly enhanced potency, especially against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1].
Structure-Activity Relationship (SAR)
The key to enhanced antibacterial activity lies in the nature of the substituent at the C-8 oxygen. While alkylation and acylation of northis compound led to derivatives with some activity, the introduction of an aryl ether at this position proved to be the most effective strategy for boosting potency[1]. This suggests that the electronic and steric properties of the aromatic ring play a crucial role in the interaction with the bacterial target.
Table 1: Comparison of Antibacterial Activity of this compound and its Derivatives
| Compound/Derivative Class | Modification | Key Findings |
| This compound | Natural Product | Moderate antibacterial activity. |
| 8-O-Alkyl Northis compound Derivatives | Alkylation at C-8 hydroxyl | Generally more active than this compound. |
| 8-O-Acyl Northis compound Derivatives | Acylation at C-8 hydroxyl | Activity improvement observed. |
| 8-O-Aryl Ether Northis compound Derivatives | Arylation at C-8 hydroxyl | Most potent derivatives , with significant activity against Gram-positive bacteria, including MRSA[1]. |
Note: Specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not publicly available. The table reflects the qualitative comparisons reported.
Experimental Protocols
Broth Microdilution Assay for Antibacterial Activity:
The antibacterial activity of this compound and its derivatives is typically determined using the broth microdilution method. A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth) is added to 96-well microtiter plates containing serial dilutions of the test compounds. The plates are incubated at 37°C for 18-24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
Cross-Validation of Nidulin's Bioactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of Nidulin and related depsidones across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of their potential as anticancer agents.
This compound, a depsidone derived from Aspergillus nidulans, has garnered interest for its diverse biological activities. While much of the research has focused on its role in glucose metabolism, the broader class of depsidones has demonstrated significant cytotoxic effects against various cancer cell lines. This guide summarizes the available data on the bioactivity of this compound's chemical relatives, offering a cross-validation of their potential therapeutic efficacy and mechanisms of action.
Comparative Bioactivity of Depsidones Across Cancer Cell Lines
The cytotoxic effects of several depsidones have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for various depsidones, providing a basis for comparing their bioactivity.
| Depsidone Compound | Cell Line | Cancer Type | IC50 (µM) |
| Hypostictic Acid | K562 | Chronic Myelogenous Leukemia | 2.20[1] |
| B16-F10 | Melanoma | 13.78[1] | |
| 786-0 | Renal Cell Carcinoma | 14.24[1] | |
| HT-29 | Colorectal Carcinoma | Moderately Active[1] | |
| MCF7 | Breast Adenocarcinoma | Moderately Active[1] | |
| HepG2 | Hepatocellular Carcinoma | Moderately Active[1] | |
| PC-03 | Prostate Adenocarcinoma | Moderately Active[1] | |
| Salazinic Acid | K562 | Chronic Myelogenous Leukemia | 64.36[1] |
| HT-29 | Colorectal Carcinoma | 67.91[1] | |
| B16-F10 | Melanoma | 78.64[1] | |
| PC-03 | Prostate Adenocarcinoma | Moderately Active[1] | |
| Curdepsidone A | HeLa | Cervical Cancer | Data on cell growth suppression, specific IC50 not provided[1] |
| BEL7402 | Hepatocellular Carcinoma | 9.85[2] | |
| BEL7402/5-Fu (5-FU resistant) | Hepatocellular Carcinoma | 2.46[2] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Depsidones exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, preventing cancer cells from proliferating.
Apoptosis Induction
Studies on the depsidone Curdepsidone A have elucidated a key signaling pathway involved in its pro-apoptotic effects in HeLa cervical cancer cells.[1] This pathway involves the generation of reactive oxygen species (ROS) and the subsequent inhibition of the PI3K/AKT signaling cascade, a crucial pathway for cell survival.
References
A Comparative Analysis of Nidulin and Insulin on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of nidulin, a fungal secondary metabolite, and insulin on glucose metabolism. The information presented is based on available experimental data, focusing on their mechanisms of action, signaling pathways, and effects on glucose uptake. This document is intended to be a valuable resource for researchers and professionals in the fields of metabolic disease and drug discovery.
Introduction
Insulin is the primary hormone responsible for regulating glucose homeostasis. Its binding to the insulin receptor on target cells, such as skeletal muscle and adipocytes, initiates a signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, facilitating glucose uptake from the bloodstream.[1][2][3][4][5][6][7] Dysregulation of insulin signaling leads to insulin resistance, a hallmark of type 2 diabetes.
This compound, a depsidone produced by Aspergillus species, has emerged as a compound of interest for its potential pharmacological applications, including effects on glucose metabolism.[8][9][10] This guide will dissect the similarities and differences between this compound and insulin in their approach to modulating cellular glucose uptake.
Quantitative Comparison of Glucose Uptake
Recent studies have quantified the effects of this compound on glucose uptake in L6 myotubes, a common in vitro model for skeletal muscle. The following tables summarize the key findings from a 2-[³H]-deoxy-glucose (2-DG) uptake assay, providing a direct comparison with the effects of insulin where data is available.
Dose-Dependent Effect of this compound on Glucose Uptake
| Concentration of this compound (µg/mL) | 2-DG Uptake (% of Control) in Differentiation Medium | 2-DG Uptake (% of Control) in Low-Serum Medium |
| 1.25 | 115% | 126% |
| 2.5 | 125% | 156% |
| 5.0 | 138% | 180% |
| 10.0 | 150% | 200% |
| 20.0 | 163% | 224% |
| Data from a study on L6 myotubes treated for 16 hours.[11] |
Time-Dependent Effect of this compound on Glucose Uptake
| Treatment Time (hours) | 2-DG Uptake (% of Control) in Differentiation Medium (20 µg/mL this compound) |
| 3 | 118% |
| 6 | 127% |
| 12 | 145% |
| 16 | 175% |
| Data from a study on L6 myotubes.[11] |
Additive Effect of this compound with Insulin and Metformin
| Treatment | Relative 2-DG Uptake (%) |
| Control | 100% |
| Insulin (100 nM) | 162% |
| Metformin (1 mM) | 148% |
| This compound (20 µg/mL) | 155% |
| This compound + Insulin | ~210% (approx. 130% increase relative to each compound alone) |
| This compound + Metformin | ~201.5% (approx. 130% increase relative to each compound alone) |
| Data from a study on L6 myotubes.[11][12][13] |
Effect in Insulin-Resistant Conditions
In a model of palmitic acid-induced insulin resistance in L6 myotubes, insulin-stimulated 2-DG uptake was significantly blunted (121% of control) compared to non-resistant cells (154% of control).[11] In contrast, this compound treatment alone increased 2-DG uptake to 141% in insulin-resistant cells, demonstrating its potential to remain effective under these conditions.[11]
Signaling Pathways: A Comparative Overview
While both this compound and insulin promote glucose uptake, their initial interactions with the cell differ significantly.
Insulin Signaling Pathway
Insulin initiates its effects by binding to the α-subunit of the insulin receptor (IR), a receptor tyrosine kinase.[4] This binding triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the β-subunit of the IR.[4] This activation creates docking sites for insulin receptor substrate (IRS) proteins.[4][14] Phosphorylated IRS then recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn activates AKT (also known as protein kinase B).[4][14] Activated AKT is a critical node in the pathway, phosphorylating a range of downstream targets that ultimately lead to the translocation of GLUT4-containing vesicles to the plasma membrane, enabling glucose influx.[4][7]
This compound Signaling Pathway
This compound's mechanism diverges from insulin's at the receptor level. Studies indicate that this compound does not directly activate the insulin receptor β-subunit.[8][9] Instead, it appears to modulate redox homeostasis and intracellular calcium levels, leading to an increase in cytosolic H₂O₂ and Ca²⁺.[8][9] These changes act as upstream signals that converge on the canonical insulin signaling pathway. This compound treatment leads to the phosphorylation and activation of key insulin signaling proteins, including IRS1 and AKT.[8][9] The subsequent steps, including the promotion of GLUT4 translocation to the plasma membrane, appear to be shared with the insulin pathway.[8][9] Interestingly, while this compound also activates AMPK and p38 signaling, pharmacological inhibition of these pathways has minimal effect on this compound-enhanced glucose uptake, suggesting the IRS-AKT axis is the primary mediator of its effects.[8][9]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Sensing the Insulin Signaling Pathway with an Antibody Array - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.4. GLUT4 translocation assay [bio-protocol.org]
- 8. Cell culture, glucose uptake test, and GLUT4 translocation assay [bio-protocol.org]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. researchgate.net [researchgate.net]
- 14. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Wortmannin, the Direct PI3K Inhibitor, versus Nidulin, a Modulator of the PI3K/AKT Signaling Pathway
For researchers, scientists, and drug development professionals, understanding the precise mechanism of molecular probes is paramount. This guide provides a detailed, data-driven comparison of two compounds that influence the Phosphoinositide 3-kinase (PI3K) signaling pathway: the well-established direct inhibitor, Wortmannin, and the fungal depsidone, Nidulin, which has been shown to activate the pathway.
While both molecules impact the PI3K/AKT signaling cascade, their modes of action are fundamentally different. Wortmannin acts as a direct, covalent inhibitor of PI3K, whereas this compound functions as an upstream activator. This guide will elucidate these contrasting mechanisms, present supporting experimental data, and provide detailed protocols for their investigation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Wortmannin and this compound, highlighting their distinct interactions with the PI3K pathway.
| Parameter | Wortmannin | This compound |
| Mechanism of Action | Covalent, irreversible inhibitor of PI3K.[1][2][3] | Activator of the PI3K/AKT signaling pathway.[1] |
| Direct Target | Phosphoinositide 3-Kinases (Class I, II, and III).[1][3] | Upstream modulators of the PI3K/AKT pathway (implicated: IRS1, redox, and Ca2+ signaling).[1] |
| Effect on PI3K Activity | Inhibition. | Indirect Activation. |
| IC50 for PI3K | ~3-5 nM (in vitro).[1][4][5] | Not applicable (not a direct inhibitor). |
| Effective Concentration | 10-200 nM for cellular assays. | 2.3 µM - 20 µg/mL for cellular assays.[6] |
| Off-Target Effects | mTOR, DNA-PKcs, PLK1, MLCK, MAPK (at higher concentrations).[1][4][7] | Not extensively characterized. |
| Primary Application | Tool compound for studying PI3K signaling, anti-cancer research.[1][8] | Investigating glucose uptake and insulin signaling.[1] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of Wortmannin and this compound are best understood by visualizing their points of intervention in the PI3K signaling pathway.
Wortmannin, a fungal steroid metabolite, acts as a potent and irreversible inhibitor of PI3Ks.[1][2] It covalently binds to a lysine residue within the ATP-binding pocket of the p110 catalytic subunit, thereby blocking its kinase activity.[9] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of downstream effectors like AKT.
Experimental Protocols
To empirically validate the distinct mechanisms of Wortmannin and this compound, the following experimental protocols are recommended.
Protocol 1: In Vitro PI3K Kinase Assay for Wortmannin Inhibition
This assay directly measures the enzymatic activity of PI3K and its inhibition by Wortmannin.
Methodology:
-
Reagent Preparation: Prepare a kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT). Prepare stock solutions of recombinant PI3K enzyme, PIP2 substrate, and ATP.
-
Inhibitor Incubation: In a microcentrifuge tube, incubate the recombinant PI3K enzyme with varying concentrations of Wortmannin (e.g., 0-100 nM) or a vehicle control (DMSO) for 30 minutes at room temperature to allow for covalent binding.
-
Kinase Reaction: Initiate the kinase reaction by adding the PIP2 substrate and [γ-32P]ATP. Incubate the reaction mixture for 20 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding 1N HCl.
-
Lipid Extraction and Separation: Extract the lipids from the reaction mixture using a chloroform/methanol extraction. Spot the lipid extract onto a thin-layer chromatography (TLC) plate and separate the lipids using an appropriate solvent system.
-
Detection: Visualize the radiolabeled PIP3 product by autoradiography and quantify the signal to determine the extent of PI3K inhibition by Wortmannin.
Protocol 2: Western Blot Analysis of AKT Phosphorylation for this compound Activity
This cell-based assay determines the effect of this compound on the activation of AKT, a key downstream effector of PI3K.
Methodology:
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., L6 myotubes) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for different time points (e.g., 1, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate and an imaging system. The ratio of p-AKT to total AKT is used to determine the level of AKT activation.
Conclusion
Wortmannin and this compound both represent valuable chemical tools for interrogating the PI3K/AKT signaling pathway. However, their applications are dictated by their distinct and opposing mechanisms of action. Wortmannin is a classic, potent, and direct inhibitor of PI3K, making it an indispensable tool for elucidating the direct consequences of PI3K blockade. In contrast, this compound serves as an activator of the PI3K/AKT cascade through an indirect, upstream mechanism. This property makes this compound a useful probe for studying the activation of this pathway, particularly in the context of glucose metabolism and insulin signaling. A clear understanding of these differences is crucial for the design of rigorous experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies targeting this vital cellular pathway.
References
- 1. This compound stimulates glucose uptake in myotubes through the IRS-AKT pathway and alters redox balance and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anti-tumour properties of two depsidones - Unguinol and Aspergillusidone D - in triple-negative MDA-MB-231 breast tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wortmannin - Wikipedia [en.wikipedia.org]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Depsidone Derivatives and a Cyclopeptide Produced by Marine Fungus Aspergillus unguis under Chemical Induction and by Its Plasma Induced Mutant [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ajp.mums.ac.ir [ajp.mums.ac.ir]
- 9. PI3K/Akt and MAPK/ERK1/2 signaling pathways are involved in IGF-1-induced VEGF-C upregulation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of Nidulin in Combination with Anti-Diabetic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Nidulin, a natural depsidone with promising anti-diabetic properties, when used in combination with other anti-diabetic compounds. The primary focus is to objectively compare its performance with existing alternatives, supported by available experimental data and detailed methodologies.
Introduction to this compound's Anti-Diabetic Action
This compound, a secondary metabolite produced by certain species of Aspergillus, has demonstrated significant anti-diabetic effects. Its primary mechanism of action involves the potentiation of glucose uptake in peripheral tissues, such as skeletal muscle and adipocytes. This is achieved through the activation of key signaling pathways, namely the Insulin Receptor Substrate (IRS)-AKT pathway and the AMP-activated protein kinase (AMPK) pathway. By activating these pathways, this compound mimics or enhances the effects of insulin, leading to improved glucose homeostasis.
Synergistic Effects of this compound with Metformin and Insulin
Clinical and preclinical studies have primarily investigated the synergistic potential of this compound in combination with metformin and insulin. The data consistently demonstrates that this compound can enhance the glucose-lowering effects of these established anti-diabetic therapies.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies assessing the synergistic effects of this compound with metformin and insulin on glucose uptake.
Table 1: Synergistic Effect of this compound and Metformin on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes
| Treatment | 2-DG Uptake (% of Control) | Fold Increase vs. Control |
| Control (Vehicle) | 100 ± 5 | 1.0 |
| Metformin (1 mM) | 148 ± 8 | 1.5 |
| This compound (20 µg/mL) | 155 ± 7 | 1.6 |
| This compound (20 µg/mL) + Metformin (1 mM) | ~200 | ~2.0 |
Data presented as mean ± standard deviation. The combined treatment shows a greater than additive effect, indicating synergy.[1][2]
Table 2: Additive Effect of this compound and Insulin on 2-Deoxyglucose (2-DG) Uptake in L6 Myotubes
| Treatment | 2-DG Uptake (% of Control) | Fold Increase vs. Control |
| Control (Vehicle) | 100 ± 6 | 1.0 |
| Insulin (100 nM) | 162 ± 10 | 1.6 |
| This compound (20 µg/mL) | 155 ± 7 | 1.6 |
| This compound (20 µg/mL) + Insulin (100 nM) | ~210 | ~2.1 |
Data presented as mean ± standard deviation. The co-treatment resulted in a significant increase in glucose uptake compared to each compound alone, suggesting an additive or synergistic effect.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Cell Culture and Differentiation of L6 Myotubes
L6 rat skeletal myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum once the myoblasts reach approximately 80-90% confluency. The differentiation medium is changed every 48 hours for 5-7 days until multinucleated myotubes are formed.
2-Deoxyglucose (2-DG) Uptake Assay
Differentiated L6 myotubes are serum-starved in DMEM for 4 hours prior to the experiment. The cells are then washed with Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4) and incubated with the respective treatments (this compound, metformin, insulin, or combinations) in KRPH buffer for the specified duration. Subsequently, 0.5 µCi/mL of 2-deoxy-D-[3H]glucose is added to each well and incubated for 10 minutes at 37°C. The uptake is terminated by washing the cells three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 M NaOH, and the radioactivity is measured using a liquid scintillation counter. Non-specific uptake is determined in the presence of cytochalasin B and subtracted from all values.
Palmitate-Induced Insulin Resistance Model
To induce insulin resistance, differentiated L6 myotubes are incubated with 0.5 mM palmitate complexed to 1% bovine serum albumin (BSA) in DMEM for 16 hours. Control cells are treated with 1% BSA in DMEM. Following the incubation period, the cells are washed and subjected to the 2-DG uptake assay with or without insulin stimulation to assess the degree of insulin resistance.
Western Blot Analysis for Signaling Proteins
After treatment, L6 myotubes are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes are blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membranes are then incubated with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-AMPK (Thr172), and total AMPK overnight at 4°C. After washing with TBST, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: Signaling pathway of this compound and Insulin promoting glucose uptake.
Caption: General experimental workflow for in vitro studies.
Comparison with Other Anti-Diabetic Compounds (Mechanistic Rationale)
While direct experimental data on the combination of this compound with other classes of anti-diabetic drugs is currently limited, we can infer potential synergistic effects based on their known mechanisms of action.
Sulfonylureas (e.g., Glibenclamide, Glipizide)
-
Mechanism: Stimulate insulin secretion from pancreatic β-cells by closing ATP-sensitive potassium (KATP) channels.
-
Potential Synergy with this compound: this compound enhances insulin sensitivity in peripheral tissues. A combination could therefore create a "push-pull" effect: sulfonylureas increase insulin supply ("push"), while this compound improves the tissues' response to that insulin ("pull"). This could potentially lead to better glycemic control at lower doses of each compound, reducing the risk of hypoglycemia and β-cell exhaustion associated with long-term sulfonylurea use.
Glinides (e.g., Repaglinide, Nateglinide)
-
Mechanism: Similar to sulfonylureas, they stimulate insulin secretion but have a more rapid onset and shorter duration of action, primarily targeting postprandial hyperglycemia.
-
Potential Synergy with this compound: The combination could provide comprehensive glycemic control, with glinides managing post-meal glucose spikes and this compound improving basal and insulin-stimulated glucose uptake. This dual approach could lead to a more physiological glycemic profile throughout the day.
Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone)
-
Mechanism: Improve insulin sensitivity by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which regulates the expression of genes involved in glucose and lipid metabolism.
-
Potential Synergy with this compound: Both this compound and TZDs are insulin sensitizers, but they act through different primary targets (AMPK/AKT vs. PPARγ). A combination could lead to a more potent and broader improvement in insulin sensitivity across different tissues and cellular pathways. This could result in significant reductions in insulin resistance.
DPP-4 Inhibitors (e.g., Sitagliptin, Vildagliptin)
-
Mechanism: Inhibit the dipeptidyl peptidase-4 (DPP-4) enzyme, which degrades incretin hormones like glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner.
-
Potential Synergy with this compound: By increasing endogenous GLP-1 levels, DPP-4 inhibitors enhance the "first-phase" insulin response to a meal. This compound's action on peripheral glucose uptake would complement this by improving the efficiency of the secreted insulin. This combination could be particularly effective in managing both fasting and postprandial hyperglycemia with a low risk of hypoglycemia.
SGLT2 Inhibitors (e.g., Canagliflozin, Dapagliflozin)
-
Mechanism: Inhibit the sodium-glucose co-transporter 2 (SGLT2) in the kidneys, leading to increased urinary glucose excretion.
-
Potential Synergy with this compound: This combination offers two distinct and complementary insulin-independent and insulin-dependent mechanisms. SGLT2 inhibitors directly remove excess glucose from the body, while this compound improves the body's ability to utilize the remaining glucose. This dual action could lead to robust glycemic control and may also offer additional benefits such as weight loss and blood pressure reduction.
GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide)
-
Mechanism: Mimic the action of the incretin hormone GLP-1, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, delayed gastric emptying, and increased satiety.
-
Potential Synergy with this compound: Similar to the DPP-4 inhibitors, GLP-1 receptor agonists enhance the insulin response to meals. The combination with this compound's insulin-sensitizing effects could lead to a powerful synergistic effect on glycemic control. Furthermore, the weight-loss effects of GLP-1 receptor agonists could be complemented by this compound's metabolic benefits.
Conclusion
This compound presents a promising therapeutic candidate for the management of type 2 diabetes, particularly in combination with existing anti-diabetic agents. Its synergistic effects with metformin and insulin are supported by experimental data, demonstrating its ability to enhance glucose uptake through the activation of the IRS-AKT and AMPK signaling pathways. While direct evidence for combinations with other anti-diabetic drug classes is lacking, a strong mechanistic rationale suggests that this compound could offer significant synergistic benefits. Further preclinical and clinical studies are warranted to explore these potential combinations and to fully elucidate the therapeutic potential of this compound in the context of combination therapy for type 2 diabetes. This guide serves as a foundational resource for researchers and drug development professionals to inform future investigations into this promising anti-diabetic compound.
References
Safety Operating Guide
Navigating the Safe Disposal of Nidulin: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Nidulin, a depsidone produced by several fungal species.[1] Given that the toxicological properties of this compound have not been thoroughly investigated, a cautious approach is essential.[2]
Core Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to adhere to standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE), such as safety glasses, compatible chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, utilizing local exhaust ventilation or other engineering controls to minimize airborne exposure.[2] Facilities handling this compound should be equipped with an eyewash station and a safety shower.[2]
This compound Disposal: A Step-by-Step Protocol
The disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[2] The following steps provide a general framework for its safe disposal:
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), should be considered chemical waste.
-
Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal.
2. Containerization:
-
Use only approved, leak-proof, and clearly labeled chemical waste containers for the collection of this compound waste.[3][4]
-
The container should be compatible with the chemical properties of this compound. For solid waste, a securely sealed bag or container is appropriate. For liquid waste, use a container with a secure cap.
-
Ensure the container is labeled with "Hazardous Waste" and clearly identifies the contents, including "this compound waste."
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][4]
-
Keep the waste container closed at all times, except when adding waste.[3]
4. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[3]
-
Do not dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
Due to the limited toxicological data available for this compound, specific quantitative disposal limits have not been established.[2] Therefore, all quantities of this compound waste should be treated as hazardous and disposed of through a certified chemical waste management vendor.
| Data Parameter | Value | Source |
| Regulatory Framework | Disposal must comply with local, state, and federal regulations. | [2] |
| Toxicity Profile | Toxicological properties have not been thoroughly investigated. | [2] |
| Recommended Disposal Method | Transfer to a chemical waste container for disposal. | [2] |
Experimental Protocol: Spill Cleanup
In the event of a this compound spill, the following protocol should be followed:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear a NIOSH-approved respirator, safety goggles, heavy rubber gloves, and protective clothing.[2]
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Collect and Containerize: Place the spilled material and all cleanup materials into a designated chemical waste container.[2]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report the Spill: Notify your laboratory supervisor and EHS office about the incident.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Nidulin
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, storage, and disposal of Nidulin, a chlorinated depsidone with significant biological activity. Adherence to these protocols is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Hazard Information
This compound (CAS No. 10089-10-8) is a secondary metabolite produced by fungal species such as Aspergillus unguis. While comprehensive toxicological data is limited, the available information indicates that this compound may be irritating to mucous membranes and the upper respiratory tract. It may be harmful by inhalation, ingestion, or skin absorption. Therefore, caution must be exercised at all times.
Emergency First Aid Procedures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure appropriate controls are in place. The following PPE is mandatory when working with this compound in solid (powder) or dissolved form.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other compatible chemical-resistant gloves. | To prevent skin absorption. Check glove manufacturer's specifications for resistance to chlorinated organic compounds and the solvents in use (e.g., DMSO, ethanol). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes of solutions. |
| Body Protection | A fully fastened laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder form outside of a certified chemical fume hood or for prolonged periods. | To prevent inhalation of airborne powder, which can be an irritant. |
Operational Plan: Handling and Storage
Weighing and Handling Solid this compound
Due to the risk of aerosolization, handling this compound powder requires specific precautions.
Procedure for Weighing:
-
Designated Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.
-
Preparation: Before starting, ensure the work surface is clean and lined with absorbent, disposable bench paper. Have all necessary equipment (spatulas, weigh boats, containers) ready.
-
Tare Method: a. Place a sealable container (e.g., a vial with a screw cap) on the analytical balance and tare it. b. Move the tared container into the fume hood. c. Carefully transfer the desired amount of this compound powder into the container. Use anti-static weigh boats or an anti-static gun to minimize powder dispersal. d. Securely close the container. e. Wipe the exterior of the container with a damp cloth (using a solvent like 70% ethanol) before removing it from the fume hood. f. Place the sealed container back on the balance to obtain the final weight.
-
Cleanup: After weighing, decontaminate the spatula and work surface by wet-wiping. Dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) as hazardous chemical waste.
Preparation of this compound Solutions
-
Solvent Selection: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, methanol, and dimethylformamide (DMF), but has limited water solubility.[1]
-
Dissolution: Add the desired solvent to the sealed container containing the pre-weighed this compound powder. This should be done inside a chemical fume hood.
-
Storage of Solutions: Store stock solutions in clearly labeled, sealed containers at -20°C for long-term stability.
Disposal Plan
As a chlorinated organic compound, this compound and all associated waste must be disposed of as hazardous chemical waste. Under no circumstances should this compound waste be disposed of down the sanitary sewer.
| Waste Type | Collection and Disposal Procedure |
| Solid this compound Waste | Collect excess solid this compound, contaminated weigh boats, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | Collect all unused this compound solutions and the first rinse of any contaminated glassware in a designated, sealed, and clearly labeled chlorinated liquid waste container. |
| Contaminated Labware | Disposable plasticware (pipette tips, tubes) that has come into contact with this compound should be placed in a designated hazardous waste bag or container. Reusable glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as chlorinated liquid waste. |
All hazardous waste must be managed and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Protocol: Antibacterial Activity Assay
This compound has demonstrated antibacterial activity.[2] The following is a detailed protocol to determine its Minimum Inhibitory Concentration (MIC) against a bacterial strain (e.g., Staphylococcus aureus).
Materials
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strain (e.g., S. aureus ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Methodology
-
Inoculum Preparation: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube of MHB. b. Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of this compound: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add a specific volume of the this compound stock solution to the first well to achieve the highest desired concentration (e.g., for a starting concentration of 128 µg/mL, add 12.8 µL of a 1 mg/mL stock to the first 100 µL of broth, then transfer 100 µL to the next well). c. Perform a 2-fold serial dilution by transferring 100 µL from each well to the subsequent well across the plate. Discard the final 100 µL from the last well in the series.
-
Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. b. Include a positive control (MHB + inoculum, no this compound) and a negative control (MHB only).
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining the MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first well that appears clear). This can be confirmed by measuring the optical density (OD) at 600 nm.
Signaling Pathway Visualization
Recent studies have shown that this compound stimulates glucose uptake in myotubes. It achieves this by activating key proteins in the insulin signaling pathway, specifically the IRS-AKT pathway, and by modulating intracellular calcium (Ca²⁺) and reactive oxygen species (ROS) levels.[3]
Caption: this compound-induced glucose uptake signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
